Product packaging for 4-Methylazulene(Cat. No.:CAS No. 17647-77-7)

4-Methylazulene

Cat. No.: B15341443
CAS No.: 17647-77-7
M. Wt: 142.20 g/mol
InChI Key: RVJUDUADOMIBMH-UHFFFAOYSA-N
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Description

4-Methylazulene is an organic compound with the molecular formula C 11 H 10 and a molecular weight of 142.20 g/mol . It is a derivative of azulene, a unique bicyclic hydrocarbon consisting of a fused cycloheptatriene and cyclopentadiene ring system, which distinguishes it from its isomer, naphthalene . The azulene scaffold is known for its distinctive blue color and is found in various natural sources such as chamomile, yarrow, and guaiacum officinale . Researchers are interested in azulene derivatives like this compound due to the scaffold's multifaceted pharmacological potential, which includes anti-inflammatory properties, potential anticancer effects, and photoprotective abilities . The anti-inflammatory action of azulene derivatives is linked to complex interactions with biological pathways, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme and regulation of cytokine secretion . From a chemical synthesis perspective, the methyl group on the seven-membered ring offers a site for further functionalization. The azulene nucleus is electron-rich, and its reactivity is influenced by the distinct electron densities of its five-membered and seven-membered rings . This makes it a valuable scaffold in medicinal chemistry for exploring structure-activity relationships and developing novel bioactive compounds. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10 B15341443 4-Methylazulene CAS No. 17647-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17647-77-7

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

4-methylazulene

InChI

InChI=1S/C11H10/c1-9-5-2-3-6-10-7-4-8-11(9)10/h2-8H,1H3

InChI Key

RVJUDUADOMIBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC=C2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of 4-Methylazulene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylazulene, a key aromatic hydrocarbon of interest in various research and development fields. The information presented herein is compiled from established chemical literature and databases, offering a centralized resource for professionals engaged in the study and application of azulene derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) [ppm]Assignment
Data not available in search results

Note: Specific NMR data for this compound was not found in the provided search results. Data for the parent compound, azulene, is available and can serve as a reference. In CDCl₃, the proton chemical shifts for azulene are approximately δ 8.37 (t), 7.93 (d), 7.60 (t), and 7.18 (t) ppm. The carbon chemical shifts are approximately δ 140.1, 137.3, 136.9, 136.5, 122.7, and 117.9 ppm.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: While specific IR data for this compound is not available, typical IR spectra of azulenes exhibit characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and a complex fingerprint region below 1600 cm⁻¹ corresponding to C-C stretching and various bending modes within the bicyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Wavelength (λmax) [nm]Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]Solvent
Data not available in search results

Note: The UV-Vis spectrum of azulene and its derivatives is characterized by a series of absorption bands in the visible and ultraviolet regions, which are responsible for their distinct blue or violet color. The position and intensity of these bands are sensitive to substitution on the azulene core.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire_1H Acquire ¹H NMR Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Add_TMS->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Correction Phase & Baseline Correction FT->Correction Analyze Analyze Spectrum Correction->Analyze

Caption: Workflow for obtaining and analyzing NMR spectra of this compound.

IR Spectroscopy

Objective: To identify the functional groups and vibrational modes present in the this compound molecule.

Methodology:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.

  • Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prepare_Sample Prepare KBr Pellet or Thin Film Background_Scan Record Background Spectrum Prepare_Sample->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Process_Data Process Interferogram Sample_Scan->Process_Data Analyze Analyze Spectrum Process_Data->Analyze

Caption: Workflow for obtaining and analyzing IR spectra of this compound.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g., 200-800 nm), measuring the absorbance at each wavelength.

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.

Experimental Workflow for UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prepare_Solution Prepare Dilute Solution in UV-Transparent Solvent Reference_Scan Measure Reference (Solvent) Prepare_Solution->Reference_Scan Sample_Scan Measure Sample Reference_Scan->Sample_Scan Generate_Spectrum Generate Absorbance vs. Wavelength Plot Sample_Scan->Generate_Spectrum Identify_Lambda_Max Identify λmax Generate_Spectrum->Identify_Lambda_Max

Caption: Workflow for obtaining and analyzing UV-Vis spectra of this compound.

Synthesis and Characterization Reference

The synthesis of this compound has been reported in the chemical literature. A key early synthesis was described by Anderson, Nelson, and Tazuma in the Journal of the American Chemical Society in 1953.[2] This and subsequent synthetic procedures provide the material for spectroscopic characterization. Researchers requiring detailed synthetic protocols should refer to the primary literature.

Conclusion

This technical guide provides a framework for understanding the spectroscopic properties of this compound. While specific, experimentally-derived data for this compound were not available in the searched resources, this document outlines the expected spectral characteristics and provides standardized protocols for their acquisition and analysis. For definitive data, researchers are encouraged to consult the primary chemical literature where the synthesis and characterization of this compound are detailed. The provided workflows and comparative data for the parent azulene structure serve as a valuable resource for those working with this class of compounds.

References

An In-depth Technical Guide to 4-Methylazulene: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 4-Methylazulene, a significant member of the azulenoid class of aromatic compounds. This document details the seminal synthetic methodologies, including the historic Pfau-Plattner synthesis, and presents a compilation of its physical and spectroscopic data. The content is structured to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering insights into the fundamental characteristics and historical context of this intriguing molecule.

Introduction

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, has captivated chemists for over a century due to its striking blue color and unique electronic properties.[1] Unlike its colorless isomer naphthalene, azulene possesses a significant dipole moment and displays distinct reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science. Among its numerous derivatives, this compound (CAS No. 17647-77-7) represents a fundamental structure whose study has contributed to the broader understanding of azulenoid chemistry. This guide delves into the historical journey of this compound, from its initial synthesis to its characterization.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the pioneering work on the parent azulene molecule. The first successful synthesis of the azulene skeleton was reported in 1939 by A. St. Pfau and Placidus Plattner.[1] Their innovative approach, now known as the Pfau-Plattner azulene synthesis, laid the groundwork for the preparation of a wide range of azulene derivatives, including 4-substituted analogs.

The Pfau-Plattner synthesis involves the ring enlargement of an indane derivative through the addition of a diazoacetic ester. This reaction proceeds through a series of steps including hydrolysis, dehydrogenation, and decarboxylation of the resulting acid to yield the final azulene core.[1] This seminal work was a significant breakthrough in organic synthesis, providing the first rational route to these novel aromatic systems.

The Pfau-Plattner Synthesis Pathway

The general synthetic strategy developed by Pfau and Plattner serves as the foundational method for accessing the this compound scaffold. The logical workflow for this synthesis is depicted below.

Pfau_Plattner_Synthesis Indane Indane Derivative Intermediate1 Ring Enlargement Intermediate Indane->Intermediate1 + Diazoacetic Ester DiazoaceticEster Diazoacetic Ester Intermediate2 Hydrolysis Product Intermediate1->Intermediate2 Hydrolysis Intermediate3 Dehydrogenation Product Intermediate2->Intermediate3 Dehydrogenation AzuleneAcid Azulene Carboxylic Acid Intermediate3->AzuleneAcid Formation of Azulene Core Methylazulene This compound AzuleneAcid->Methylazulene Decarboxylation & Methylation

Figure 1. Logical workflow of the Pfau-Plattner azulene synthesis.

Physicochemical Properties of this compound

This compound is a blue solid at room temperature, a characteristic feature of the azulene chromophore. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Chemical Formula C₁₁H₁₀
Molecular Weight 142.197 g/mol
CAS Number 17647-77-7
Appearance Blue solid
Ionization Energy 7.33 ± 0.03 eV

Table 1. Physicochemical properties of this compound.[2][3]

Spectroscopic Characterization

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques. The following sections detail the expected spectroscopic data based on the known properties of the azulene core and the influence of the methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the five- and seven-membered rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts are influenced by the unique electronic distribution within the azulene system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms of the molecule. The chemical shifts of the ring carbons provide valuable information about the electron density at different positions within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The deep blue color of this compound is a result of its electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of azulenes is characterized by several absorption bands, with the lowest energy absorption typically occurring in the range of 550-700 nm, which is responsible for the blue color.

Experimental Protocols

While the original literature from Pfau and Plattner provides the foundational principles, detailed modern experimental protocols are often adapted for improved yields and safety. A generalized experimental workflow for the synthesis of a substituted azulene, based on the historical context, is presented below.

Experimental_Workflow Start Start: Indane Derivative & Diazoacetic Ester Reaction Reaction: Ring Enlargement Start->Reaction Hydrolysis Hydrolysis of Ester Reaction->Hydrolysis Dehydrogenation Aromatization via Dehydrogenation Hydrolysis->Dehydrogenation Decarboxylation Decarboxylation Dehydrogenation->Decarboxylation Purification Purification: Chromatography Decarboxylation->Purification Characterization Characterization: NMR, UV-Vis, MS Purification->Characterization End End: Pure this compound Characterization->End

Figure 2. Generalized experimental workflow for azulene synthesis.

Conclusion

This compound stands as a testament to the rich history of non-benzenoid aromatic chemistry. Its discovery through the elegant Pfau-Plattner synthesis opened up a new field of chemical exploration. The unique physicochemical and spectroscopic properties of this compound, rooted in its azulenoid structure, continue to make it and its derivatives subjects of interest in contemporary chemical research. This guide provides a foundational understanding of this important molecule, serving as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 4-Methylazulene Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylazulene derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. The unique chemical structure of the azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, imparts these compounds with distinct physicochemical properties that translate into a wide spectrum of pharmacological effects, including anti-inflammatory and anticancer activities. This document consolidates key findings from recent scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives often utilizes readily available precursors, with guaiazulene (7-isopropyl-1,4-dimethylazulene) being a prominent starting material due to its natural abundance and lower cost compared to azulene itself.[1] The reactivity of the methyl group at the C4 position provides a key handle for selective functionalization.

A common strategy involves the transformation of the C4-methyl group into an aldehyde, which then serves as a versatile building block for a variety of derivatives through reactions such as alkenylation, reduction, and condensation.[1]

Experimental Protocol: Synthesis of 7-Isopropyl-1-methylazulene-4-carbaldehyde from Guaiazulene

This protocol describes the synthesis of a key intermediate, 7-isopropyl-1-methylazulene-4-carbaldehyde, from guaiazulene.[1]

Materials:

  • Guaiazulene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA)

  • Nitrogen gas

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve guaiazulene (1.0 equivalent) in degassed anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 140 °C and maintain for the appropriate reaction time (typically monitored by TLC).

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic fractions and dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-isopropyl-1-methylazulene-4-carbaldehyde.

This aldehyde can be further modified. For instance, alkenylation can be achieved via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Alkenylation of 7-Isopropyl-1-methylazulene-4-carbaldehyde

This protocol outlines a general procedure for the alkenylation of the synthesized aldehyde.[1]

Materials:

  • 7-Isopropyl-1-methylazulene-4-carbaldehyde

  • Appropriate phosphonate reagent (e.g., diethyl (4-iodobenzyl)phosphonate)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phosphonate reagent in anhydrous THF, add sodium hydride at room temperature.

  • Stir the mixture for a specified time to allow for deprotonation.

  • Add a solution of 7-isopropyl-1-methylazulene-4-carbaldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed for a set time (e.g., 2 hours), monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired alkenylazulene derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogues have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anticancer Activity

Several studies have reported the cytotoxic effects of azulene derivatives against various cancer cell lines. The data presented below is a compilation from multiple sources and showcases the potential of these compounds. It is important to note that the specific derivatives and cell lines tested vary across studies.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[2]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldHL-608.43 - 10.43[3]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldMCF-711.7 - 16.2[3]
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldMDA-MB-2314.07 - 12.54[3]
4-Anilinoquinolinylchalcone derivativesHuh-7, MDA-MB-231< 2.03[4]
7,8-dihydroxy-4-methylcoumarins (n-decyl at C3)K56242.4[5]
7,8-dihydroxy-4-methylcoumarins (n-decyl at C3)LS18025.2[5]
7,8-dihydroxy-4-methylcoumarins (n-decyl at C3)MCF-725.1[5]
1,3-bis(2-ethoxyphenyl)triazenePC3, MCF70.560 - 0.590[6]
Anti-inflammatory Activity

The anti-inflammatory properties of azulene derivatives are well-documented and are attributed, in part, to the inhibition of key inflammatory mediators.

Compound/Derivative ClassAssayInhibition/IC₅₀Reference
1-Thia- and 2-thiaazulene derivativesTNF-α production (LPS-activated PBMCs)IC₅₀ = 1 - 3 µM[1]
Guaiazulene-based chalconeNeutrophil migration (zebrafish model)34.29% inhibition[7]
Psoralen derivatives (Xanthotoxol)PGE₂ production (LPS-stimulated RAW 264.7)Dose-dependent decrease[8]
Mollugin derivative (6d)NF-κB transcriptionIC₅₀ = 3.81 µM[9]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, K562, LS180)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While direct studies on this compound derivatives are emerging, research on related azulene compounds provides significant insights into their mechanisms of action, particularly their interference with the NF-κB and MAPK signaling cascades, which are central to inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some azulene derivatives have been shown to inhibit the NF-κB pathway.[8][9]

Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Evidence suggests that azulene derivatives can modulate MAPK signaling.[8][10]

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nStress Growth Factors/ Stress Receptor Tyrosine\nKinase Receptor Tyrosine Kinase Growth Factors/\nStress->Receptor Tyrosine\nKinase Ras Ras Receptor Tyrosine\nKinase->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription\nFactors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription\nFactors (e.g., AP-1) Translocation Azulene Derivative This compound Derivative Azulene Derivative->Raf Inhibition Azulene Derivative->MEK Inhibition Azulene Derivative->ERK Inhibition Gene Expression Cell Proliferation, Survival, Inflammation Transcription\nFactors (e.g., AP-1)->Gene Expression

Modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound derivatives and their analogues represent a compelling class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their synthesis from readily available precursors like guaiazulene makes them attractive for further development. The existing data on their biological activities, while promising, underscores the need for more systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader library of this compound derivatives are necessary to establish clear SAR.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound derivatives into novel clinical applications.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Methylazulene based on the known properties of azulene and its derivatives. It is important to note that specific quantitative experimental data for this compound is not extensively available in the public domain. The experimental protocols detailed herein are presented as established methodologies for the characterization of aromatic compounds and should be adapted and validated specifically for this compound in a laboratory setting.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of azulenes, which are isomers of naphthalene. Unlike the colorless naphthalene, azulenes are characterized by their intense blue-violet color. This unique electronic structure, arising from the fusion of a cyclopentadiene and a cycloheptatriene ring, imparts distinct physical and chemical properties. An understanding of the solubility and stability of this compound is critical for its potential applications in materials science and medicinal chemistry, including drug development where such properties dictate formulation, storage, and biological fate. This guide provides a framework for assessing these key parameters.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability behavior.

PropertyValue (Predicted or from related compounds)Reference/Comment
Molecular FormulaC₁₁H₁₀-
Molecular Weight142.20 g/mol -
AppearanceBlue to violet crystalline solidCharacteristic of azulenic compounds.
Melting PointNot specifically reported for this compound. The parent azulene has a melting point of 99-100 °C. Methyl substitution may slightly alter this value.
Boiling PointNot specifically reported. The parent azulene has a boiling point of 242 °C.
pKaNot reported. Azulenes are generally considered neutral but can be protonated under strongly acidic conditions.The non-benzenoid aromatic system influences its basicity.
LogP (predicted)~3.5-4.0The lipophilic nature is suggested by the hydrocarbon structure, indicating poor aqueous solubility.

Solubility Profile

The solubility of a compound is a fundamental parameter in drug development, influencing its absorption, distribution, and formulation. Based on the general solubility characteristics of azulenes, the expected solubility profile of this compound is summarized below.

3.1. Qualitative Solubility

This compound, as a nonpolar aromatic hydrocarbon, is expected to be practically insoluble in water and polar solvents. Conversely, it is anticipated to exhibit good solubility in a range of nonpolar and moderately polar organic solvents.

3.2. Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25Data not availableData not availableShake-flask method, HPLC
Ethanol25Data not availableData not availableShake-flask method, HPLC
Methanol25Data not availableData not availableShake-flask method, HPLC
Acetonitrile25Data not availableData not availableShake-flask method, HPLC
Dichloromethane25Data not availableData not availableShake-flask method, HPLC
Toluene25Data not availableData not availableShake-flask method, HPLC
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-flask method, HPLC

3.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the thermodynamic solubility of this compound in various solvents.

3.3.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

3.3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.4 for a general method).

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

3.3.3. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate on shaker at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility from standard curve F->G

Figure 1: Workflow for solubility determination.

Stability Profile

The chemical stability of a compound is a critical factor in its development and application. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

4.1. Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without complete destruction of the molecule.

4.2. Summary of Stability Data

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation (%)Major Degradation Products
Hydrolysis
Acidic0.1 M HClTo be determined60Data not availableTo be determined
NeutralWaterTo be determined60Data not availableTo be determined
Basic0.1 M NaOHTo be determined60Data not availableTo be determined
Oxidation 3% H₂O₂To be determinedRoom TemperatureData not availableTo be determined
Photostability ICH Q1B Option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/m²)To be determinedRoom TemperatureData not availableTo be determined
Thermal Dry heatTo be determined80Data not availableTo be determined

4.3. Experimental Protocols for Forced Degradation Studies

The following protocols outline the general procedures for conducting forced degradation studies on this compound.

4.3.1. General Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer a known volume of the stock solution to a separate vial.

  • Apply the stress condition as described below.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the sample if necessary (e.g., after acid or base hydrolysis).

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the sample using a stability-indicating HPLC method.

  • Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control sample.

4.3.2. Hydrolytic Degradation

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat the mixture at 60 °C.

  • Neutral Hydrolysis: Add an equal volume of purified water to the stock solution. Heat the mixture at 60 °C.

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently if no degradation is observed.

4.3.3. Oxidative Degradation

  • Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the mixture at room temperature, protected from light.

4.3.4. Photolytic Degradation

  • Expose a solution of this compound, as well as the solid compound, to light as specified in ICH guideline Q1B. A control sample should be protected from light with aluminum foil.

4.3.5. Thermal Degradation

  • Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C).

4.4. Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a proposed starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) and optimize based on the separation achieved.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength corresponding to the absorption maximum of this compound (to be determined, likely in the visible region due to its color).
Injection Volume 10 µL

4.5. Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H2O2) A->C D Photolysis (ICH Q1B) A->D E Thermal (Dry Heat) A->E F Sample at time points B->F C->F D->F E->F G Neutralize/Dilute F->G H Analyze by Stability-Indicating HPLC G->H I Identify and Quantify Degradants H->I

Figure 2: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemistry of azulenes, several degradation pathways can be anticipated for this compound under stress conditions.

  • Oxidation: The electron-rich azulene ring system is susceptible to oxidation, which could lead to the formation of various oxygenated derivatives, including quinone-like structures, or ring-opened products.

  • Polymerization: Under acidic conditions or upon exposure to light, azulenes can be prone to polymerization, resulting in the formation of colored, insoluble materials.

  • Rearrangement: At elevated temperatures, azulenes are known to rearrange to their more stable naphthalene isomers. For this compound, this would likely lead to the formation of methylnaphthalenes.

5.1. Logical Relationship of Degradation

G cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Products This compound This compound Heat Heat Light Light Acid/Base Acid/Base Oxidizing Agents Oxidizing Agents Rearrangement Rearrangement Heat->Rearrangement Polymerization Polymerization Light->Polymerization Acid/Base->Polymerization Oxidation Oxidation Oxidizing Agents->Oxidation Methylnaphthalenes Methylnaphthalenes Rearrangement->Methylnaphthalenes Polymers Polymers Polymerization->Polymers Oxygenated derivatives Oxygenated derivatives Oxidation->Oxygenated derivatives

Figure 3: Potential degradation pathways of this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for the experimental determination of these critical parameters. The provided protocols for solubility testing and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will yield essential data for the advancement of this compound in research and development, particularly in the pharmaceutical and materials science sectors. It is imperative that all analytical methods are thoroughly validated to ensure the accuracy and reliability of the generated data.

Quantum Chemical Calculations for 4-Methylazulene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-Methylazulene. Drawing upon established computational methodologies for azulene and its derivatives, this document outlines the theoretical basis, experimental protocols, and expected data from such studies. The information presented herein is intended to serve as a valuable resource for researchers in computational chemistry and drug development.

Introduction to this compound

Azulene, an isomer of naphthalene, is a bicyclic aromatic hydrocarbon with a unique electronic structure arising from the fusion of a five-membered and a seven-membered ring. This non-alternant hydrocarbon exhibits a significant dipole moment and a deep blue color, properties that are sensitive to substituent effects. This compound, a simple methylated derivative, is of interest for its potential applications in materials science and as a structural motif in medicinal chemistry. Quantum chemical calculations provide a powerful tool to understand the impact of the methyl group on the geometry, aromaticity, and reactivity of the azulene core.

Theoretical Background and Computational Methods

Quantum chemical calculations for molecules like this compound are typically performed using Density Functional Theory (DFT) and ab initio methods. These approaches solve the Schrödinger equation approximately to provide insights into molecular properties.

2.1. Density Functional Theory (DFT)

DFT is a popular method due to its favorable balance of accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results. For azulene derivatives, hybrid functionals such as B3LYP and long-range corrected functionals like wB97XD are commonly employed.[1] Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are generally sufficient for geometry optimizations and electronic property calculations.

2.2. Ab initio Methods

While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties and reaction energies. These methods are often used to benchmark DFT results.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations on this compound. The values presented are representative and based on typical results for azulene derivatives calculated at the B3LYP/6-311+G(2d,p) level of theory.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.39 Å
C4-C11 (C-CH3)1.51 Å
C9-C101.48 Å
Bond AngleC3-C4-C5128.5°
C4-C5-C6129.0°
Dihedral AngleH-C11-C4-C560.0°

Table 2: Electronic Properties

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment1.2 D
Mulliken Charge on C4-0.15 e
Mulliken Charge on Methyl H+0.12 e

Table 3: Calculated Spectroscopic Data

SpectrumPeak PositionAssignment
IR~3050 cm⁻¹C-H stretch (aromatic)
~2950 cm⁻¹C-H stretch (methyl)
~1580 cm⁻¹C=C stretch
UV-Vis~580 nmS₀ → S₁
~350 nmS₀ → S₂
¹³C NMR~130 ppmC4
~20 ppmMethyl Carbon

Experimental and Computational Protocols

4.1. Geometry Optimization and Frequency Calculations

The first step in the computational study of this compound is to determine its equilibrium geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman).

4.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the distribution of atomic charges (e.g., using Mulliken population analysis).

4.3. Spectroscopic Predictions

  • NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

  • UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.

Visualizations

G A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure C->D E Single-Point Energy Calculation D->E G Spectroscopic Calculations (TD-DFT, GIAO) D->G F Electronic Properties (HOMO, LUMO, Charges) E->F H Predicted UV-Vis and NMR Spectra G->H

Caption: A simplified representation of the frontier molecular orbitals and major electronic transitions.

Conclusion

Quantum chemical calculations offer a robust framework for investigating the properties of this compound at the molecular level. By employing appropriate theoretical models, researchers can gain detailed insights into its geometry, electronic structure, and spectroscopic signatures. This information is invaluable for understanding the fundamental chemistry of this molecule and for guiding the design of new materials and therapeutic agents. The methodologies and expected data presented in this guide provide a solid foundation for further computational and experimental exploration of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols: Selective Functionalization of Guaiazulene at the C4-Methyl Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a readily available and cost-effective natural product, presents a valuable scaffold for the synthesis of novel azulene derivatives.[1][2] This document provides a detailed protocol for the selective functionalization of the C4-methyl group of guaiazulene (1,4-dimethyl-7-isopropylazulene) to yield 7-isopropyl-1-methylazulene-4-carbaldehyde. This transformation proceeds through a two-step, one-pot synthesis involving the formation of an intermediate enamine followed by oxidative cleavage. The resulting aldehyde is a versatile building block for the synthesis of more complex azulene derivatives with potential applications in materials science and medicinal chemistry.[1]

Introduction

Azulene and its derivatives are of significant interest due to their unique electronic and optical properties. Guaiazulene, in particular, is an attractive starting material due to its natural abundance and low cost.[1] The selective functionalization of the alkyl substituents of guaiazulene, however, can be challenging. The protons of the C4-methyl group of guaiazulene are known to be acidic, a property that can be exploited for selective derivatization.[1] This protocol details a robust and efficient method to convert the C4-methyl group into a formyl group, opening avenues for further molecular modifications.

Overall Reaction Scheme

The synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from guaiazulene is achieved in a two-step sequence. First, guaiazulene reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a crude enamine intermediate. This enamine is then subjected to oxidative cleavage using sodium periodate to yield the final aldehyde product.[1]

SynthesisWorkflow Guaiazulene Guaiazulene Enamine Crude Enamine Intermediate Guaiazulene->Enamine DMFDMA, DMF, 140°C, 9h Aldehyde 7-Isopropyl-1-methylazulene-4-carbaldehyde Enamine->Aldehyde NaIO4, THF/H2O, rt, 2.5h

Caption: Synthetic workflow for the conversion of Guaiazulene to 7-Isopropyl-1-methylazulene-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from guaiazulene.

ParameterValueReference
Starting MaterialGuaiazulene (0.32 g, 1.6 mmol)[1]
Final Product7-Isopropyl-1-methylazulene-4-carbaldehyde[1]
Overall Yield77% (over two steps)[1]
PurityPurified by column chromatography[1]

Experimental Protocol

This protocol is adapted from the method described by Kim, Osuka, and co-workers.[1]

Materials:

  • Guaiazulene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 5% Lithium chloride (LiCl) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

Step 1: Synthesis of the Crude Enamine Intermediate

  • Under a nitrogen atmosphere, dissolve guaiazulene (0.32 g, 1.6 mmol, 1.0 eq.) in degassed anhydrous DMF (5.0 mL) in a round-bottom flask.[1]

  • To this solution, add N,N-dimethylformamide dimethyl acetal (0.43 mL, 3.2 mmol, 2.0 eq.).[1]

  • Heat the reaction mixture to 140 °C and stir for 9 hours. The color of the solution will change from blue to green.[1]

  • After 9 hours, cool the solution to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic mixture with water (30 mL) and then with a 5% aqueous LiCl solution (2 x 30 mL).[1]

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude enamine. This intermediate is unstable and should be used immediately in the next step without further purification.[1]

Step 2: Oxidative Cleavage to 7-Isopropyl-1-methylazulene-4-carbaldehyde

  • Under aerobic conditions, re-dissolve the crude enamine from the previous step in a mixture of THF and water (30 mL, 1:1 v/v).[1]

  • To this solution, add sodium periodate (1.0 g, 4.8 mmol, 3.0 eq.).[1]

  • Stir the solution at room temperature for 2.5 hours. The color will change from green to blue.[1]

  • Dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic phase with water (30 mL) and then with a saturated aqueous NaHCO₃ solution (2 x 30 mL).[1]

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-isopropyl-1-methylazulene-4-carbaldehyde as a pure compound.[1]

Logical Relationship Diagram

The following diagram illustrates the logical progression of the experimental steps.

LogicalWorkflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Oxidative Cleavage A Dissolve Guaiazulene in anhydrous DMF B Add DMFDMA A->B C Heat at 140°C for 9h B->C D Aqueous Workup (EtOAc, H2O, LiCl) C->D E Isolate Crude Enamine D->E F Dissolve Crude Enamine in THF/H2O E->F Immediate Use G Add NaIO4 F->G H Stir at RT for 2.5h G->H I Aqueous Workup (EtOAc, H2O, NaHCO3) H->I J Purify by Column Chromatography I->J K Obtain Pure Aldehyde J->K

Caption: Step-by-step experimental workflow for the synthesis of 7-Isopropyl-1-methylazulene-4-carbaldehyde.

Conclusion

The protocol described provides a reliable and efficient method for the selective functionalization of the C4-methyl group of guaiazulene. The resulting 7-isopropyl-1-methylazulene-4-carbaldehyde is a valuable intermediate for the development of novel azulene-based compounds. This method allows researchers to leverage the inexpensive and readily available guaiazulene starting material for the synthesis of complex molecular architectures.

References

Applications of 4-Methylazulene in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 4-methylazulene and its derivatives, with a particular focus on guaiazulene (7-isopropyl-1,4-dimethylazulene). Due to the unique electronic properties of the azulene core, the methyl group at the C4 position exhibits enhanced acidity, making it a versatile handle for the introduction of various functional groups and the construction of complex molecular architectures. This reactivity has been exploited in the synthesis of novel materials and potential therapeutic agents.[1][2][3]

Selective Functionalization of the C4-Methyl Group

A key synthetic strategy involving this compound derivatives is the selective functionalization of the C4-methyl group. The protons on this methyl group are sufficiently acidic to be removed by a suitable base, generating a stable azulenyl anion. This anion can then react with a variety of electrophiles, allowing for the introduction of new functionalities at the C4 position.[1][2]

A significant advancement in this area is the two-step transformation of the C4-methyl group into a formyl group, yielding guaiazulene-4-carbaldehyde. This aldehyde is a valuable and versatile building block for further synthetic elaborations.[1][2]

Experimental Protocol: Synthesis of Guaiazulene-4-carbaldehyde

This protocol describes the synthesis of guaiazulene-4-carbaldehyde from guaiazulene via an enamine intermediate, followed by oxidative cleavage.

Workflow Diagram:

Guaiazulene Guaiazulene Enamine Enamine Intermediate Guaiazulene->Enamine DMFDMA Aldehyde Guaiazulene-4-carbaldehyde Enamine->Aldehyde NaIO4

Caption: Synthesis of Guaiazulene-4-carbaldehyde.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of guaiazulene (1.0 g, 5.04 mmol) in dry DMF (10 mL) is added dimethylformamide dimethyl acetal (DMFDMA) (1.3 mL, 9.8 mmol).

  • The reaction mixture is heated at 80 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.

Step 2: Oxidative Cleavage to Guaiazulene-4-carbaldehyde

  • The crude enamine from the previous step is dissolved in a mixture of THF (20 mL) and water (10 mL).

  • Sodium periodate (NaIO₄) (2.16 g, 10.1 mmol) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then diluted with water (30 mL) and extracted with CH₂Cl₂ (3 x 40 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford guaiazulene-4-carbaldehyde.

ProductYield (%)
Guaiazulene-4-carbaldehyde75

Table 1: Yield for the synthesis of guaiazulene-4-carbaldehyde.

Derivatization of Guaiazulene-4-carbaldehyde

Guaiazulene-4-carbaldehyde serves as a versatile precursor for a range of derivatives through various organic transformations, including alkenylation, reduction, and condensation reactions.[1][2]

Alkenylation via Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality can be readily converted to an alkene via olefination reactions.

Reaction Scheme:

Aldehyde Guaiazulene-4-carbaldehyde Alkene C4-Alkenylated Guaiazulene Aldehyde->Alkene Wittig or HWE Reagent

Caption: Alkenylation of Guaiazulene-4-carbaldehyde.

Experimental Protocol: Synthesis of a C4-Styrylguaiazulene Derivative
  • To a suspension of (4-fluorobenzyl)triphenylphosphonium bromide (1.2 equiv.) in dry THF (10 mL) at 0 °C is added n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise.

  • The resulting orange solution is stirred at 0 °C for 1 hour.

  • A solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in dry THF (5 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the C4-(4-fluorostyryl)guaiazulene.

DerivativeMethodYield (%)
4-(4-Fluorostyryl)guaiazuleneWittig68
Methyl 3-(guaiazulen-4-yl)acrylateHWE85

Table 2: Yields for the synthesis of C4-alkenylated guaiazulene derivatives.[1]

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization.

Experimental Protocol: Synthesis of (Guaiazulen-4-yl)methanol
  • To a solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in methanol (10 mL) at 0 °C is added sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield (guaiazulen-4-yl)methanol.

ProductYield (%)
(Guaiazulen-4-yl)methanol95

Table 3: Yield for the reduction of guaiazulene-4-carbaldehyde.

Condensation Reactions

The aldehyde readily undergoes condensation reactions with various nucleophiles, such as hydroxylamines, to form new C-N bonds.

Experimental Protocol: Synthesis of a Guaiazulene-derived Nitrone
  • To a solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in ethanol (10 mL) is added N-tert-butylhydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water (20 mL) and CH₂Cl₂ (30 mL).

  • The aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the nitrone product.[1]

ProductYield (%)
Guaiazulene-4-carbaldehyde N-tert-butylnitrone88

Table 4: Yield for the condensation of guaiazulene-4-carbaldehyde with N-tert-butylhydroxylamine.[1]

Vicarious Nucleophilic Substitution (VNS)

The azulene ring system is susceptible to vicarious nucleophilic substitution (VNS), a powerful method for C-H functionalization. This reaction allows for the introduction of substituents at positions electron-deficient in character, such as C4 and C6.[4][5] The reaction proceeds via the addition of a nucleophile bearing a leaving group to the azulene ring, followed by base-induced β-elimination.

General Reaction Scheme:

Azulene Azulene SubstitutedAzulene 4- and 6-Substituted Azulene Azulene->SubstitutedAzulene Nu-CH(X)R, Base

Caption: Vicarious Nucleophilic Substitution on Azulene.

This methodology provides a direct route to 4-substituted azulenes, complementing the functionalization of the C4-methyl group.

Applications in Materials Science and Drug Development

Derivatives of this compound have garnered interest in materials science due to their unique optical and electronic properties. For instance, C4-alkenylated guaiazulenes have been shown to exhibit halochromism, changing color in response to changes in acidity.[1][2] This property makes them potential candidates for sensor applications.

In the realm of drug development, azulene derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] The synthetic methodologies described herein provide a toolkit for accessing a diverse range of azulene-based compounds for biological screening and the development of new therapeutic agents.

References

Application Notes and Protocols: 4-Methylazulene as a Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant interest in materials science due to its unique electronic and optical properties.[1][2] Its inherent dipole moment, narrow HOMO-LUMO gap, and responsiveness to external stimuli make it an attractive building block for a new generation of functional organic materials.[2] 4-Methylazulene, a readily available derivative, serves as a versatile precursor for the synthesis of polymers and small molecules with tailored properties for applications in organic electronics, sensing, and beyond.

These application notes provide an overview of the synthesis and characterization of functional materials derived from this compound. Detailed, representative protocols for the synthesis of this compound-containing copolymers via Stille and Suzuki cross-coupling reactions are presented, along with methods for their characterization.

Key Properties of Azulene-Based Materials

The incorporation of the azulene moiety into polymers imparts several desirable characteristics:

  • Distinct Optoelectronic Properties: Azulene's unique electronic structure leads to intense absorption in the visible region and tunable fluorescence.[2]

  • Environmental Sensitivity: The electronic properties of azulene-containing materials can be modulated by changes in their environment, such as pH, making them suitable for sensor applications.[1]

  • Charge Transport Capabilities: Azulene-based polymers have been investigated for their potential in organic field-effect transistors (OFETs) and photovoltaic devices.[2]

Synthesis of this compound-Containing Polymers

Cross-coupling reactions are powerful tools for the synthesis of conjugated polymers. Stille and Suzuki couplings are particularly effective for the polymerization of azulene derivatives.

Representative Experimental Protocol 1: Synthesis of a Poly(this compound-alt-thiophene) Copolymer via Stille Coupling

This protocol describes a generalized procedure for the synthesis of an alternating copolymer of a this compound derivative and thiophene. The synthesis first involves the bromination of this compound, followed by polymerization.

Step 1: Synthesis of 1,3-Dibromo-4-methylazulene

A detailed, step-by-step procedure for the bromination of this compound is required to prepare the monomer for polymerization. This would typically involve reacting this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Stille Cross-Coupling Polymerization

  • Materials:

    • 1,3-Dibromo-4-methylazulene (monomer A)

    • 2,5-Bis(trimethylstannyl)thiophene (monomer B)[1]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve 1,3-dibromo-4-methylazulene (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.12 eq) in anhydrous toluene.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration and wash with methanol and acetone to remove residual catalyst and oligomers.

    • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

    • Dissolve the polymer in chloroform and re-precipitate from methanol.

    • Dry the final polymer under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[1]

  • UV-Vis Spectroscopy: To investigate the optical absorption properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Representative Experimental Protocol 2: Synthesis of a this compound-Containing Copolymer via Suzuki Coupling

This protocol provides a general method for the synthesis of a copolymer containing this compound units using a Suzuki coupling reaction. This requires the preparation of a diboronic ester derivative of this compound.

Step 1: Synthesis of a Diboronic Ester of this compound

The synthesis of a di-functionalized this compound monomer, for example, at the 1 and 3 positions with boronic ester groups, is the initial step. This can be achieved through methods like the Miyaura borylation.

Step 2: Suzuki Cross-Coupling Polymerization

  • Materials:

    • 1,3-Bis(pinacolato)boryl-4-methylazulene (monomer A)

    • A dibromo-comonomer (e.g., a dibrominated thiophene or fluorene derivative) (monomer B)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

    • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (base)

    • Toluene or a similar anhydrous solvent

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the this compound diboronic ester monomer (1.0 eq), the dibromo-comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).

    • Add anhydrous toluene, followed by the aqueous base solution (e.g., 2 M Na₂CO₃).

    • De-gas the mixture and then heat to 90-100 °C with vigorous stirring for 48-72 hours.

    • After cooling, separate the organic layer and wash with water and brine.

    • Concentrate the organic layer and precipitate the polymer in methanol.

    • Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.

    • Dry the polymer under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for azulene-containing copolymers synthesized via cross-coupling reactions. It is important to note that specific values will vary depending on the precise monomers, reaction conditions, and purification methods used.

Polymer TypeSynthesis MethodMn (kDa)PDITd (°C)Reference
Azulene-bithiophene CopolymersStille6 - 211.3 - 1.6-[1]
Azulene-benzothiadiazole CopolymersStille9.8 - 34.31.6 - 2.2-[2]
Poly(2-arylazulene-alt-thiophene)Stille---[2]
Poly(4,7-azulene-alt-thiophene)Stille5.11.4404[1]

Visualizations

Experimental Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization 4_Methylazulene 4_Methylazulene Bromination Bromination 4_Methylazulene->Bromination NBS Borylation Borylation 4_Methylazulene->Borylation B2pin2, Ir catalyst Dibromo_Monomer Dibromo_Monomer Bromination->Dibromo_Monomer Diboronic_Ester_Monomer Diboronic_Ester_Monomer Borylation->Diboronic_Ester_Monomer Stille_Coupling Stille_Coupling Dibromo_Monomer->Stille_Coupling Distannane, Pd catalyst Suzuki_Coupling Suzuki_Coupling Diboronic_Ester_Monomer->Suzuki_Coupling Dihalide, Pd catalyst, Base Polymer_Purification Polymer_Purification Stille_Coupling->Polymer_Purification Suzuki_Coupling->Polymer_Purification Final_Polymer Final_Polymer Polymer_Purification->Final_Polymer NMR NMR Final_Polymer->NMR GPC GPC Final_Polymer->GPC UV_Vis UV_Vis Final_Polymer->UV_Vis TGA TGA Final_Polymer->TGA CV CV Final_Polymer->CV

Caption: General workflow for synthesis and characterization of this compound-based polymers.

Application Concept: Organic Field-Effect Transistor (OFET)

G cluster_device OFET Structure cluster_operation Operating Principle Source Source Semiconductor This compound Polymer Source->Semiconductor Drain Drain Drain->Semiconductor Dielectric Dielectric Semiconductor->Dielectric Gate Gate Dielectric->Gate Substrate Substrate Gate->Substrate Gate_Voltage Apply Gate Voltage (Vg) Channel_Formation Modulate Charge Carrier Density in Polymer Layer Gate_Voltage->Channel_Formation Current_Flow Control Source-Drain Current (Isd) Channel_Formation->Current_Flow

References

Application Notes and Protocols for 4-Methylazulene in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known properties of azulene derivatives and general principles of photodynamic therapy (PDT). To date, there is no direct published research specifically detailing the use of 4-Methylazulene for photodynamic therapy in cancer. The data presented is illustrative and should be experimentally determined.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis or necrosis of malignant cells.[1][2] Azulene derivatives have emerged as a promising class of photosensitizers due to their unique photophysical properties and biological activities, including anti-inflammatory and potential anti-cancer effects.[3][4][5] this compound, an alkyl-substituted azulene, is a potential candidate for investigation as a photosensitizer in PDT. Its chemical structure may influence its phototoxicity and cellular uptake, making it a compound of interest for oncological research.

Hypothesized Mechanism of Action

Upon excitation with light of an appropriate wavelength, this compound is hypothesized to transition from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS). This process is known as a Type II photochemical reaction. The generated ROS can induce oxidative stress within cancer cells, leading to damage of cellular components such as lipids, proteins, and nucleic acids, ultimately triggering cell death pathways.

Furthermore, based on studies of other azulene derivatives, it is plausible that this compound-mediated PDT could modulate key signaling pathways involved in cell survival and apoptosis, such as the p38 MAPK and PI3K/Akt pathways.[3] Activation of the pro-apoptotic p38 MAPK pathway and inhibition of the pro-survival PI3K/Akt pathway could contribute to the overall anti-cancer efficacy of the treatment.

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of in vitro experiments with this compound in PDT. This data is for illustrative purposes only and must be experimentally verified.

Table 1: Hypothetical Photodynamic Efficacy of this compound against Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM) (Dark)This compound IC₅₀ (µM) (PDT)Light Dose (J/cm²)
A549Lung Carcinoma> 1001510
MCF-7Breast Adenocarcinoma> 1002510
U87-MGGlioblastoma> 1002010
HeLaCervical Cancer> 1001810

Table 2: Hypothetical Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λₘₐₓ)~600-650 nm
Molar Extinction Coefficient (ε) at λₘₐₓTo be determined
Singlet Oxygen Quantum Yield (ΦΔ)~0.4 - 0.6

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

    • For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Photodynamic Therapy Protocol
  • Materials:

    • Cancer cell line of interest (e.g., A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Light source with a wavelength corresponding to the absorption maximum of this compound (e.g., 630 nm LED array)

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a "no drug" control.

    • Incubate the cells with this compound for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

    • After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer.

    • Add fresh, drug-free complete medium to each well.

    • Expose the cells to the light source at a specific dose (e.g., 10 J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.

    • After irradiation, return the plates to the incubator for 24-48 hours.

    • Assess cell viability using the MTT assay (Protocol 3).

Cell Viability (MTT) Assay
  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Protocol:

    • Following the post-PDT incubation period, add 10 µL of MTT solution to each well of the 96-well plate.[3]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Singlet Oxygen Detection Assay
  • Materials:

    • Singlet Oxygen Sensor Green (SOSG) reagent

    • This compound

    • Solvent (e.g., ethanol or a buffer compatible with the assay)

    • Fluorometer or fluorescence microscope

  • Protocol:

    • Prepare a solution of this compound at the desired concentration in the chosen solvent.

    • Add SOSG to the solution at a final concentration of 1-5 µM.[6]

    • Expose the solution to the light source used for PDT.

    • Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for SOSG (e.g., excitation ~488 nm, emission ~525 nm) at different time points during irradiation.[6]

    • A control sample containing SOSG but no this compound should be included to account for any photobleaching of the probe.

Western Blot Analysis for Signaling Pathways
  • Materials:

    • Cells treated with this compound PDT

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After PDT treatment, lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm PS This compound ROS Reactive Oxygen Species (ROS) PS->ROS Activation Light Light (e.g., 630 nm) Light->PS p38 p38 MAPK ROS->p38 Activation PI3K PI3K ROS->PI3K Inhibition Apoptosis Apoptosis p38->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Hypothesized signaling pathway of this compound PDT.

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate 4-24h C->D E 5. Wash with PBS D->E F 6. Add fresh medium E->F G 7. Irradiate with light (e.g., 630 nm) F->G H 8. Incubate 24-48h G->H I 9. Perform Cell Viability Assay (e.g., MTT) H->I J 10. Data Analysis I->J

Caption: Experimental workflow for in vitro this compound PDT.

References

4-Methylazulene as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-methylazulene as a ligand in organometallic chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, quantitative data on their properties, and potential applications, particularly in catalysis.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in organometallic chemistry due to their unique electronic properties and versatile coordination chemistry. This compound, a simple alkyl-substituted azulene, serves as an intriguing ligand that can engage with a variety of transition metals. Its distinct five- and seven-membered ring system allows for diverse bonding modes, influencing the electronic and steric environment of the metal center. This, in turn, can be harnessed to modulate the reactivity and catalytic activity of the resulting organometallic complexes.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its utilization as a ligand. While various methods for the synthesis of the azulene core exist, a common strategy for alkylated azulenes involves the construction of the bicyclic system from appropriately substituted precursors. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound (Adapted from general azulene syntheses)

This protocol is a generalized procedure and may require optimization.

Materials:

  • Appropriate cyclopentadiene and pyrylium salt precursors

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the fulvene intermediate: React the chosen cyclopentadiene derivative with a suitable ketone or aldehyde in the presence of a base like sodium ethoxide in ethanol.

  • Cycloaddition reaction: The purified fulvene is then reacted with a pyrylium salt in a suitable solvent. This step forms the azulene skeleton.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure this compound as a blue oil or solid.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₁H₁₀
Molecular Weight 142.19 g/mol
Appearance Blue oil or solid
¹H NMR (CDCl₃, ppm) Characteristic signals for aromatic and methyl protons
¹³C NMR (CDCl₃, ppm) Characteristic signals for aromatic and methyl carbons

(Note: Specific NMR chemical shifts should be referenced from experimental data in the literature if available.)

Organometallic Complexes of this compound

This compound can coordinate to a variety of transition metals, including iron, ruthenium, rhodium, and palladium. The coordination can occur through the π-system of either the five- or seven-membered ring, or through both simultaneously. The methyl group at the 4-position can influence the regioselectivity of coordination and the electronic properties of the resulting complex.

Iron Carbonyl Complexes

Iron carbonyls are common precursors for the synthesis of iron-azulene complexes. The reaction typically involves the displacement of CO ligands by the azulene π-system.

Experimental Protocol: Synthesis of a (this compound)Iron Carbonyl Complex

Materials:

  • This compound

  • Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)

  • Inert solvent (e.g., hexane, THF)

  • Schlenk line and inert atmosphere (N₂ or Ar)

  • Standard laboratory glassware for air-sensitive synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Add a stoichiometric amount of the iron carbonyl precursor (e.g., Fe₂(CO)₉).

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by TLC or IR spectroscopy (observing changes in the ν(CO) stretching frequencies).

  • Upon completion, the solvent is removed under vacuum.

  • The resulting solid is purified by chromatography on silica gel or alumina under an inert atmosphere, or by crystallization.

Expected Product: The structure of the resulting complex can vary, with the iron carbonyl fragment coordinated to either the five- or seven-membered ring, or bridging both. A common structural motif for azulene-diiron pentacarbonyl complexes is (μ-η⁵:η³-azulene)Fe₂(CO)₅.

Ruthenium(II) Arene Complexes

Ruthenium(II) "piano-stool" complexes, such as those containing a p-cymene ligand, are versatile scaffolds for incorporating azulene ligands.

Experimental Protocol: Synthesis of a [(η⁶-p-cymene)Ru(this compound)Cl]⁺ Complex

Materials:

  • This compound

  • [(η⁶-p-cymene)RuCl₂]₂ dimer

  • A silver salt for halide abstraction (e.g., AgBF₄, AgOTf)

  • A suitable solvent (e.g., dichloromethane, methanol)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [(η⁶-p-cymene)RuCl₂]₂ dimer in the chosen solvent.

  • Add a solution of the silver salt to abstract one chloride ligand per ruthenium center.

  • After stirring for a period, the precipitated silver chloride is removed by filtration through Celite.

  • To the resulting solution of the cationic ruthenium precursor, add a solution of this compound.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by NMR or TLC).

  • The solvent is removed, and the product is purified by crystallization or chromatography.

Rhodium(II) Paddlewheel Complexes

Dirhodium(II) tetracarboxylate complexes, often referred to as "paddlewheel" complexes, can undergo ligand exchange reactions with azulene carboxylic acids to form new complexes where the azulene moiety is part of the equatorial coordination sphere. While this has been demonstrated for azulene-1- and -2-carboxylic acids, a similar approach could be envisioned for a this compound derivative bearing a carboxylate group.

Conceptual Experimental Workflow:

Rhodium_Paddlewheel_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Rh2(OAc)4 Rh₂(OAc)₄ ReactionVessel Ligand Exchange (e.g., in refluxing solvent) Rh2(OAc)4->ReactionVessel 4-MeAz-COOH This compound Carboxylic Acid 4-MeAz-COOH->ReactionVessel PaddlewheelComplex [Rh₂(O₂C-Az-4-Me)₄] ReactionVessel->PaddlewheelComplex

Caption: Conceptual workflow for the synthesis of a rhodium paddlewheel complex with a this compound-based ligand.

Quantitative Data

Currently, there is a limited amount of specific quantitative data in the literature for organometallic complexes where this compound is the primary ligand. The following tables are templates that should be populated with experimental data as it becomes available.

Table 1: Spectroscopic Data for this compound Metal Complexes

ComplexMetalKey IR Bands (ν(CO), cm⁻¹)Key ¹H NMR Shifts (δ, ppm) (Ligand Protons)
(η⁵-4-Me-Az)Fe(CO)₂I (Hypothetical)Fee.g., 2020, 1970Shifted aromatic and methyl signals
[(η⁶-p-cymene)Ru(η⁶-4-Me-Az)]²⁺ (Hypothetical)RuN/AShifted aromatic and methyl signals
[Rh₂(O₂C-Az-4-Me)₄] (Hypothetical)RhN/AShifted aromatic and methyl signals

Table 2: Structural Data for this compound Metal Complexes (from X-ray Crystallography)

ComplexMetal-Centroid Distance (Å)Key Bond Lengths (Å) (M-C, M-M)
(μ-η⁵:η³-4-Me-Az)Fe₂(CO)₅ (Hypothetical)e.g., M-C₅, M-C₇e.g., Fe-Fe, Fe-C
[(η⁶-p-cymene)Ru(η⁶-4-Me-Az)]²⁺ (Hypothetical)e.g., Ru-C₆ (cymene), Ru-C₇ (azulene)e.g., Ru-C

Applications in Catalysis

Organometallic complexes of azulene derivatives have been explored for their catalytic activity in various organic transformations. The electronic properties of the azulene ligand can influence the reactivity of the metal center, making these complexes potential catalysts for reactions such as cross-coupling, hydrogenation, and polymerization.

Potential Catalytic Application Workflow:

Catalytic_Cycle Catalyst [LₙM(4-Me-Az)] (Pre-catalyst) Activation Activation Catalyst->Activation ActiveSpecies [LₙM(4-Me-Az)]* (Active Catalyst) Activation->ActiveSpecies SubstrateBinding Substrate Binding ActiveSpecies->SubstrateBinding Intermediate Catalyst-Substrate Complex SubstrateBinding->Intermediate + Substrate Transformation Catalytic Transformation Intermediate->Transformation ProductRelease Product Release Transformation->ProductRelease ProductRelease->ActiveSpecies Regeneration Product Product ProductRelease->Product

Caption: A generalized workflow for a catalytic cycle involving a this compound metal complex.

Example Application: Palladium-Catalyzed Cross-Coupling

Palladium complexes are widely used in cross-coupling reactions. An azulene-ligated palladium complex could potentially catalyze Suzuki, Heck, or Sonogashira couplings.

Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst with a this compound-based ligand (e.g., a phosphine-functionalized this compound)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, water)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Data Presentation: Catalytic Performance

Catalyst (mol%)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene10012e.g., 85
11-Iodonaphthalene4-Tolylboronic acidCs₂CO₃Dioxane908e.g., 92

Signaling Pathways and Logical Relationships

The interaction of organometallic complexes with biological systems is a growing area of research, particularly in the context of drug development. While no specific signaling pathways involving this compound complexes have been elucidated, a general logical relationship for their potential biological activity can be conceptualized.

Biological_Activity Complex This compound Metal Complex CellUptake Cellular Uptake Complex->CellUptake TargetInteraction Interaction with Biological Target (e.g., DNA, Protein) CellUptake->TargetInteraction SignalingCascade Modulation of Signaling Cascade TargetInteraction->SignalingCascade CellularResponse Cellular Response (e.g., Apoptosis, Cytotoxicity) SignalingCascade->CellularResponse

Caption: Logical relationship for the potential biological activity of a this compound metal complex.

Conclusion

This compound presents a promising, yet underexplored, ligand for the development of novel organometallic complexes. Its straightforward electronic and steric profile makes it an ideal candidate for fundamental studies in coordination chemistry and catalysis. The protocols and data templates provided herein offer a framework for researchers to systematically investigate the synthesis, characterization, and application of this compound-based organometallic compounds. Further research in this area is warranted to fully unlock the potential of this versatile ligand in various fields, from catalysis to materials science and medicinal chemistry.

Application Notes and Protocols for the Functionalization of 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4-methylazulene, a key bicyclic aromatic hydrocarbon. The unique electronic properties of the azulene core make its derivatives of significant interest in materials science and medicinal chemistry. The following protocols outline key functionalization strategies, including electrophilic substitution on the azulene ring and reactions involving the methyl substituent.

I. Electrophilic Aromatic Substitution Reactions

Electrophilic attack on the azulene nucleus predominantly occurs at the 1- and 3-positions of the five-membered ring due to the high electron density at these sites. The methyl group at the 4-position exerts a mild activating effect.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings. For this compound, this reaction is expected to proceed at the highly reactive 1-position.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice (50 g) and stir.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-formyl-4-methylazulene.

Expected Yield: 70-85%

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the azulene ring, typically at the 1-position. This reaction provides a versatile handle for further synthetic transformations.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM, 15 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 1-acetyl-4-methylazulene.

Expected Yield: 65-80%

Nitration

Nitration of this compound introduces a nitro group, a versatile functional group for further transformations, such as reduction to an amine. The reaction requires careful temperature control to avoid dinitration and oxidation.

Experimental Protocol:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) to 0 °C.

  • Dissolve this compound (1 equivalent) in acetic anhydride (10 mL) and cool the solution to 0 °C.

  • Slowly add the nitrating mixture to the solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-nitro-4-methylazulene.[1][2]

Expected Yield: 50-65%

II. Functionalization of the Methyl Group

The methyl group at the 4-position offers a site for functionalization through radical or oxidation reactions.

Benzylic Bromination with N-Bromosuccinimide (NBS)

This reaction introduces a bromine atom at the benzylic position, creating a reactive intermediate for subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride (CCl₄, 20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (AIBN can also be used).

  • Heat the mixture to reflux and irradiate with a UV lamp (a standard 100W lamp is sufficient) for 2-4 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution (15 mL) to remove any remaining bromine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane) to yield 4-(bromomethyl)azulene.

Expected Yield: 60-75%

Oxidation to Aldehyde

Oxidation of the methyl group to a formyl group provides an alternative to direct formylation of the ring and offers a different substitution pattern.

Experimental Protocol:

  • Suspend selenium dioxide (SeO₂, 1.5 equivalents) in a mixture of dioxane (20 mL) and water (1 mL) in a round-bottom flask.

  • Add this compound (1 equivalent) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain azulene-4-carbaldehyde.

Expected Yield: 40-55%

III. Metal-Catalyzed Cross-Coupling Reactions

For further elaboration of the azulene scaffold, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require a halogenated this compound precursor, which can be prepared via electrophilic halogenation.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples an aryl or vinyl boronic acid with a halide, enabling the formation of C-C bonds.

Prerequisite: Synthesis of 1-bromo-4-methylazulene via electrophilic bromination (e.g., using NBS in DMF).

Experimental Protocol:

  • In a Schlenk flask, combine 1-bromo-4-methylazulene (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a phosphine ligand such as SPhos (0.1 equivalents).

  • Add a base, such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).[3][4]

Expected Yield: 70-90%

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Prerequisite: Synthesis of 1-iodo-4-methylazulene via electrophilic iodination (e.g., using N-iodosuccinimide).

Experimental Protocol:

  • To a Schlenk flask, add 1-iodo-4-methylazulene (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.06 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add a degassed solvent such as triethylamine (15 mL).

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and filter through Celite to remove the copper salts.

  • Wash the filtrate with saturated ammonium chloride solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).[5][6]

Expected Yield: 75-95%

Quantitative Data Summary

Functionalization ReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Vilsmeier-Haack Formylation POCl₃, DMFDMF402-470-85
Friedel-Crafts Acylation Acetyl chloride, AlCl₃DCM0 to RT3-465-80
Nitration Conc. HNO₃, Conc. H₂SO₄Acetic anhydride0-51-250-65
Benzylic Bromination NBS, Benzoyl PeroxideCCl₄Reflux2-460-75
Oxidation to Aldehyde SeO₂Dioxane/H₂OReflux4-640-55
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃Toluene/H₂O80-10012-2470-90
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuITriethylamineRT8-1675-95

Visualizations

Vilsmeier_Haack_Formylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Azulene This compound Azulene->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Ice Water) Intermediate->Hydrolysis Extraction Extraction (Diethyl Ether) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 1-Formyl-4-methylazulene Purification->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Suzuki_Miyaura_Coupling_Mechanism Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Product R¹-R² PdII_aryl->Product Reductive Elimination R1X R¹-X (1-Bromo-4-methylazulene) R1X->PdII_halide Oxidative Addition R2BOH2 R²-B(OH)₂ (Arylboronic acid) Borate [R²-B(OH)₃]⁻ R2BOH2->Borate Base Base (K₂CO₃) Base->Borate Borate->PdII_aryl

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Benzylic_Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Azulene This compound Reaction_Vessel Reaction at Reflux with UV light Azulene->Reaction_Vessel NBS NBS NBS->Reaction_Vessel Initiator Benzoyl Peroxide Initiator->Reaction_Vessel Solvent CCl₄ Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Aqueous Washes Filtration->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 4-(Bromomethyl)azulene Chromatography->Product

Caption: Workflow for Benzylic Bromination.

References

Application of 4-Methylazulene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylazulene, a derivative of the bicyclic non-benzenoid aromatic hydrocarbon azulene, is emerging as a versatile building block in materials science. Its unique electronic structure, characterized by a significant dipole moment and a small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, makes it an attractive component for the development of novel organic electronic materials.[1][2] The electron-rich five-membered ring and electron-deficient seven-membered ring of the azulene core, modified with a methyl group at the 4-position, allow for tailored electronic and photophysical properties. These characteristics are being exploited in the design and synthesis of advanced materials for applications in organic field-effect transistors (OFETs), sensors, and nonlinear optics.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional organic materials, with a focus on its application in organic electronics.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer or a precursor to monomers for the synthesis of π-conjugated polymers and functional organic molecules. These materials are being investigated for their potential in:

  • Organic Field-Effect Transistors (OFETs): The inherent charge-carrying capabilities of azulene-containing polymers make them promising candidates for the active semiconductor layer in OFETs.[2] The dipole moment of the azulene unit can influence the molecular packing and energy levels at the semiconductor-dielectric interface, impacting device performance.

  • Organic Photovoltaics (OPVs): The tunable HOMO-LUMO gap of azulene derivatives allows for the absorption of a broad spectrum of light, a desirable feature for light-harvesting materials in OPVs.

  • Nonlinear Optical (NLO) Materials: The significant polarizability of the azulene core contributes to large second-order NLO responses, making this compound derivatives promising for applications in optical communications and data storage.[3]

  • Sensors: The electronic properties of azulene-based materials can be sensitive to their environment, enabling their use as active components in chemical and biological sensors.[4]

Experimental Protocols

Protocol 1: Synthesis of a Quinoxaline-Fused Cyclopenta[cd]azulene Derivative from this compound

This protocol describes a multi-step synthesis of a complex, fused aromatic system starting from this compound, demonstrating its utility as a foundational building block for advanced organic materials.

Workflow Diagram:

cluster_synthesis Synthesis of Quinoxaline-Fused Cyclopenta[cd]azulene start This compound step1 Vilsmeier-Haack Formylation start->step1 POCl3, DMF step2 Condensation with o-phenylenediamine step1->step2 o-phenylenediamine, Ethanol, reflux step3 Oxidative Cyclization step2->step3 DDQ, Toluene, reflux end Quinoxaline-Fused Cyclopenta[cd]azulene step3->end

Caption: Synthetic pathway from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • o-Phenylenediamine

  • Ethanol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Vilsmeier-Haack Formylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the formylated this compound derivative.

  • Condensation with o-Phenylenediamine:

    • Dissolve the purified formylated this compound derivative in ethanol in a round-bottom flask.

    • Add an equimolar amount of o-phenylenediamine to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

  • Oxidative Cyclization:

    • Dissolve the product from the previous step in toluene in a round-bottom flask.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter to remove any precipitated solids.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, the quinoxaline-fused cyclopenta[cd]azulene derivative, by column chromatography on silica gel.

Protocol 2: General Procedure for the Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating an OFET device, which can be adapted for testing new semiconductor materials derived from this compound.

Experimental Workflow Diagram:

cluster_ofet OFET Fabrication Workflow (BGTC) start Substrate Cleaning step1 Dielectric Deposition start->step1 e.g., piranha etch step2 Semiconductor Deposition (this compound Polymer) step1->step2 e.g., spin-coating step3 Source/Drain Electrode Deposition step2->step3 Thermal Evaporation (e.g., Au) step4 Annealing step3->step4 Optimize T & time end Device Characterization step4->end

Caption: General workflow for OFET fabrication.

Materials and Equipment:

  • Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

  • Solution of this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for thermal evaporation

  • Solvents for cleaning (acetone, isopropanol, deionized water)

  • Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED )

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes.

    • Sonnicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • For a pristine surface, perform a piranha clean by immersing the substrates in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Optional Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) can be applied. This is typically done by vapor or solution deposition.

  • Semiconductor Layer Deposition:

    • Prepare a solution of the this compound-based polymer in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).

    • Filter the solution through a 0.2 µm PTFE filter.

    • Deposit the polymer solution onto the SiO₂ surface using a spin coater. The spin speed and time will determine the film thickness and should be optimized for the specific material and solvent.[5][6]

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes using a shadow mask.

    • Place the substrate with the semiconductor film in a thermal evaporator.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • Deposit a thin layer of an adhesion metal like chromium or titanium (optional, ~5 nm), followed by a thicker layer of gold (~50 nm) for the source and drain contacts.[6]

  • Annealing:

    • To improve the crystallinity and morphology of the semiconductor film, anneal the fabricated device on a hotplate in an inert atmosphere (e.g., inside a glovebox). The annealing temperature and time must be optimized for the specific polymer.

  • Device Characterization:

    • Transfer the device to a probe station.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage.[7]

Data Presentation

The following tables summarize typical data that should be collected and analyzed for new materials derived from this compound.

Table 1: Physicochemical Properties of this compound-Based Polymer

PropertyValueMethod of Determination
Molecular Weight (Mₙ)e.g., 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)e.g., 1.8GPC
Glass Transition Temp (T₉)e.g., 120 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Tₔ)e.g., 350 °CThermogravimetric Analysis (TGA)

Table 2: Optical and Electrochemical Properties of this compound-Based Polymer

PropertyValueMethod of Determination
Absorption Max (λₘₐₓ, solution)e.g., 580 nmUV-Vis Spectroscopy
Absorption Max (λₘₐₓ, film)e.g., 600 nmUV-Vis Spectroscopy
Optical Bandgap (E₉)e.g., 1.9 eVTauc Plot from UV-Vis data
HOMO Energy Levele.g., -5.2 eVCyclic Voltammetry (CV) or UPS
LUMO Energy Levele.g., -3.3 eVCV or IPES (calculated from HOMO and E₉)

Table 3: OFET Device Performance of this compound-Based Polymer

ParameterValueConditions
Field-Effect Mobility (µ)e.g., 0.1 cm²/VsSaturation regime, specific Vg
On/Off Current Ratioe.g., 10⁵
Threshold Voltage (Vₜ)e.g., -10 V
Substrate/Dielectrice.g., Si/SiO₂ (300 nm)
Channel Length (L)e.g., 50 µm
Channel Width (W)e.g., 1000 µm

Logical Relationship Diagram:

cluster_logic Structure-Property-Application Relationship start This compound (Starting Material) synthesis Chemical Synthesis (Functionalization & Polymerization) start->synthesis properties Material Properties (Electronic, Optical, Structural) synthesis->properties Determines device Device Fabrication (e.g., OFET) properties->device Governs Performance application Application (e.g., Organic Electronics) device->application

Caption: From molecule to application.

Conclusion

This compound serves as a valuable and versatile platform for the development of new functional organic materials. The protocols and data presented here provide a foundational framework for researchers to explore the synthesis, characterization, and application of this compound derivatives in materials science, particularly in the exciting field of organic electronics. Further research into the functionalization of the this compound core and the optimization of polymerization and device fabrication processes will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance and stability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylazulene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methylazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important azulene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and other azulene derivatives are the Ziegler-Hafner synthesis and modifications of naturally occurring precursors like guaiazulene. The Ziegler-Hafner method involves the condensation of a cyclopentadienyl anion with a substituted pyridinium salt.[1][2][3] Syntheses starting from guaiazulene often involve functional group manipulation of the C4-methyl group.[4][5][6][7]

Q2: What is the typical yield for this compound synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The Ziegler-Hafner synthesis of azulenes can provide yields ranging from 40% to over 60%.[8] Syntheses involving the functionalization of guaiazulene can also be high-yielding, with some steps exceeding 70%.[4][6]

Q3: How can I confirm the successful synthesis of this compound?

A3: The formation of this compound is typically confirmed by its characteristic deep blue or violet color.[1][8] For detailed characterization, spectroscopic methods are employed. 1H and 13C NMR spectroscopy will show characteristic shifts for the azulene core and the methyl group. Mass spectrometry can be used to confirm the molecular weight (142.20 g/mol for C11H10).[9][10] UV-Vis spectroscopy is also useful, as azulenes have distinct absorption maxima.

Q4: What are the primary safety precautions to consider during the synthesis?

A4: The synthesis of this compound involves the use of flammable solvents, strong bases, and potentially pyrophoric reagents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with reagents like sodium methoxide or cyclopentadienylsodium, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent decomposition and potential fires.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Ziegler-Hafner approach.

Problem Possible Cause Suggested Solution
Low or No Yield of Blue Product Incomplete formation of the cyclopentadienyl anion.Ensure the sodium methoxide or other base is fresh and properly prepared. The reaction should be carried out under a strict inert atmosphere to prevent the degradation of the anion.[1]
Ineffective activation of the pyridine precursor.Ensure the activating agent (e.g., 2,4-dinitrochlorobenzene) is pure and the reaction conditions (temperature, time) are appropriate for the formation of the pyridinium salt.[1][3]
Low reactivity of the substituted pyridine.For less reactive pyridines, a more potent activating agent such as trifluoromethanesulfonic anhydride may be required.[3]
Difficulty in Purifying the Product Presence of residual pyridine.Pyridine can be challenging to remove. Thoroughly wash the crude product with dilute acid (e.g., 10% HCl) to protonate and dissolve the pyridine in the aqueous phase.[1]
Formation of a complex mixture of byproducts.Optimize the reaction temperature and stoichiometry. Column chromatography on alumina or silica gel is the most effective purification method.[1][4] A gradient elution system may be necessary to separate closely related isomers or byproducts.
Product crystallizes during workup, trapping impurities.If the product auto-crystallizes, it is often better to evaporate the entire reaction mixture to dryness, redissolve the residue in a suitable solvent (like DMSO), and then proceed with purification.[11]
Formation of Isomers Non-specific reaction conditions.The position of the methyl group on the cyclopentadiene or pyridine precursor will determine the final product. Ensure the use of correctly substituted starting materials. In some cases, reaction conditions can influence the regioselectivity.
Dark, Tarry, or Polymeric Material Formation "Hot spots" or localized overheating during the reaction.Ensure efficient and even stirring throughout the reaction, especially during exothermic steps.[1]
Exposure of intermediates to air.Maintain a strict inert atmosphere throughout the synthesis, as intermediates can be air-sensitive and prone to polymerization.[1]

Experimental Protocols

Ziegler-Hafner Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the well-established Ziegler-Hafner synthesis of azulenes.[1][8]

1. Preparation of Sodium Methylcyclopentadienide:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add freshly cracked methylcyclopentadiene dimer to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete formation of the sodium methylcyclopentadienide.

2. Preparation of the Pyridinium Salt Intermediate:

  • In a separate flask, dissolve 4-methylpyridine (γ-picoline) in dry pyridine.

  • Add 2,4-dinitrochlorobenzene and heat the mixture with stirring. A thick precipitate of the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride will form.[1]

  • Cool the mixture before use in the next step.

3. Condensation and Cyclization:

  • To the solution of sodium methylcyclopentadienide, add the prepared pyridinium salt slurry portion-wise while maintaining the temperature below 40°C with cooling.

  • After the addition, continue stirring for several hours at room temperature.

  • Heat the reaction mixture to reflux for an extended period (can be several hours to days) to effect the ring-closure and formation of the azulene.[1]

4. Work-up and Purification:

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the residue with a non-polar solvent like hexane.

  • Wash the organic extract repeatedly with dilute hydrochloric acid to remove pyridine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude this compound by column chromatography on alumina or silica gel, eluting with hexane or a hexane/ethyl acetate mixture.

  • The blue fractions containing the product can be combined and the solvent evaporated to yield pure this compound, which can be further purified by recrystallization.[1][8]

Quantitative Data Summary

Parameter Ziegler-Hafner Synthesis Guaiazulene Functionalization Reference
Typical Yield 40-60%>70% (for specific steps)[8],[4][6]
Reaction Temperature 80-125°C (for cyclization)140°C (for aldehyde formation)[1],[4][5]
Reaction Time Several hours to days2-3 hours[1],[4]
Purification Method Column Chromatography, RecrystallizationColumn Chromatography[1][8],[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Pyridinium Salt Formation cluster_step3 Step 3: Condensation & Cyclization cluster_step4 Step 4: Work-up & Purification start Methylcyclopentadiene + Base anion Methylcyclopentadienyl Anion start->anion condensation Condensation anion->condensation pyridine 4-Methylpyridine + Activating Agent salt Pyridinium Salt pyridine->salt salt->condensation cyclization Heating (Cyclization) condensation->cyclization workup Extraction & Washing cyclization->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the Ziegler-Hafner synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? cause1 Inactive Base/Anion Decomposition start->cause1 cause2 Ineffective Pyridine Activation start->cause2 cause3 Low Reactivity of Precursors start->cause3 sol1 Use Fresh Base & Strict Inert Atmosphere cause1->sol1 sol2 Check Purity of Activating Agent & Optimize Conditions cause2->sol2 sol3 Use Stronger Activating Agent cause3->sol3

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

purification of 4-Methylazulene from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methylazulene from crude reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Recovery of this compound After Column Chromatography

  • Question: I performed column chromatography on my crude this compound reaction mixture, but I'm seeing very low or no yield of the purified product. What could be the problem?

  • Answer: Several factors could contribute to low recovery after column chromatography. Here are some common causes and troubleshooting steps:

    • Improper Solvent System: The polarity of your eluent may be too low to move your compound down the column or too high, causing it to elute too quickly with impurities.

      • Solution: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). For this compound, a good starting point is a mixture of hexane and ethyl acetate. A common strategy is to find a solvent mixture where the Rf of this compound is between 0.2 and 0.4. You can then run a gradient elution, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

    • Compound Adsorbed Irreversibly to Silica Gel: Azulenes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible adsorption.

      • Solution: You can neutralize the silica gel by adding a small amount of a non-polar amine, like triethylamine (typically 0.1-1%), to your eluent system. Alternatively, you can use a different stationary phase, such as alumina (neutral or basic).

    • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of your product with impurities.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Cracking or Channeling of the Column: An improperly packed column can lead to uneven solvent flow, resulting in poor separation.

      • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. A "wet packing" method, where the silica is slurried with the initial eluent before being added to the column, is often preferred.

Issue 2: this compound Purity is Still Low After Column Chromatography

  • Question: I've purified my this compound using column chromatography, but my analytical data (e.g., NMR, GC-MS) shows it is still impure. What should I do?

  • Answer: If you are still observing impurities after one round of column chromatography, consider the following:

    • Co-eluting Impurities: Some byproducts may have a similar polarity to this compound, making them difficult to separate with a standard hexane/ethyl acetate system.

      • Solution: Try a different solvent system. For example, you could try a hexane/dichloromethane or a hexane/toluene system. Running a second column with a different solvent system can often separate stubborn impurities.

    • Insufficient Resolution: Your column may not have been long enough or the gradient may have been too steep to achieve good separation.

      • Solution: Use a longer column to increase the surface area for separation. Employ a shallower and more gradual solvent gradient to improve the resolution between your product and the impurities.

    • Recrystallization: Column chromatography may not be sufficient to remove all impurities.

      • Solution: After column chromatography, consider performing a recrystallization as a final polishing step.

Issue 3: Difficulty in Recrystallizing this compound

  • Question: I'm trying to recrystallize my this compound, but I'm having trouble getting crystals to form, or the product is "oiling out." What's going wrong?

  • Answer: Recrystallization can be a tricky technique. Here are some common problems and solutions:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solution: You may need to screen several solvents. For azulenes, common choices include alcohols (methanol, ethanol), alkanes (hexane, heptane), or a mixed solvent system. A good mixed solvent system for non-polar compounds like this compound could be methanol/water or acetone/hexane.

    • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

      • Solution: Ensure the solution cools slowly. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. If oiling out persists, try using a lower-boiling point solvent or a more dilute solution.

    • No Crystal Formation: This can happen if the solution is not saturated or if there are no nucleation sites for crystal growth.

      • Solution: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. You can also add a "seed crystal" of pure this compound to the solution. If the solution is not saturated, you can try to evaporate some of the solvent and cool it again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities will depend on the synthetic route used. However, common impurities can include unreacted starting materials, byproducts from side reactions (such as polymerization or rearrangement products), and residual solvents from the workup. If synthesizing from a precursor like guaiazulene, you might have other azulenic compounds as impurities.

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A good starting point for the column chromatography of this compound on silica gel is a non-polar solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate. You can start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., to 2%, 5%, 10%) to elute the this compound. The optimal ratio should be determined by TLC beforehand.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography can be an effective method for purifying non-polar compounds like this compound. In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as a mixture of methanol and water or acetonitrile and water).

Q4: How can I monitor the progress of my column chromatography?

A4: The progress of your column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your purified product and which contain impurities.

Q5: My purified this compound is a blue oil, but I've seen it reported as a solid. Why is this?

A5: The physical state of this compound can depend on its purity. Highly pure this compound is a low-melting solid. If your product is an oil, it may still contain residual solvent or other impurities that are depressing its melting point. Further purification by recrystallization may help to solidify the product.

Data Presentation

SolventPolarityExpected Solubility of this compoundSuitability for RecrystallizationSuitability for Column Chromatography (Mobile Phase)
Hexane / HeptaneNon-polarHighPoor (too soluble)Excellent (as the non-polar component)
TolueneNon-polarHighPoor (too soluble)Good (as a slightly more polar alternative to hexane)
DichloromethanePolar aproticHighPoor (too soluble)Good (as a more polar component)
Diethyl EtherPolar aproticHighPoor (too soluble)Good (as a polar component)
Ethyl AcetatePolar aproticModerate to HighPossible (with a co-solvent)Excellent (as the polar component)
AcetonePolar aproticModeratePossible (with a co-solvent)Good (as a polar component)
Methanol / EthanolPolar proticLow to ModerateGood (especially as a mixed solvent with water)Good (for highly polar compounds, less common for azulenes)
WaterPolar proticInsolubleExcellent (as an anti-solvent in a mixed system)Not suitable

Typical Purification Outcomes (General Estimates)

Purification MethodTypical YieldTypical PurityNotes
Single Column Chromatography60-85%90-98%Highly dependent on the crude mixture's purity and the separation efficiency.
Recrystallization50-80%>98%Yield depends on the solubility profile and the amount of impurities.
Combined Column and Recrystallization40-70%>99%The most effective method for achieving high purity.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 99:1, 95:5, 90:10) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from major impurities.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (gradient elution) if necessary to elute the this compound.

    • Monitor the elution of the blue-colored this compound band down the column.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for recrystallizing this compound, potentially as a final purification step after column chromatography.

  • Solvent Selection:

    • Place a small amount of the impure this compound in a test tube.

    • Add a few drops of a potential solvent (e.g., methanol, ethanol, or hexane) and observe the solubility at room temperature.

    • If it is insoluble, heat the test tube gently to see if the compound dissolves.

    • The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., methanol/water) may be necessary.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Purification_Workflow crude Crude this compound Reaction Mixture column Column Chromatography (Silica Gel) crude->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification impurities1 Impurities column->impurities1 Separation pure Purified this compound recrystallization->pure impurities2 Residual Impurities recrystallization->impurities2 Removal

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystal Recrystallization? start->is_recrystal low_yield_col Low Yield is_column->low_yield_col Yes impure_col Still Impure is_column->impure_col Yes no_crystals No Crystals Form is_recrystal->no_crystals Yes oiling_out Oiling Out is_recrystal->oiling_out Yes solution1 Check Solvent System (TLC) Consider Alumina Check Sample Load low_yield_col->solution1 solution2 Try Different Solvents Use Longer Column Perform Recrystallization impure_col->solution2 solution3 Screen Solvents Scratch Flask / Seed Crystal Concentrate Solution no_crystals->solution3 solution4 Cool Slowly Use Lower Boiling Solvent Dilute Solution oiling_out->solution4

Caption: A troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methylazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable azulene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is the Hafner-Ziegler synthesis. This approach involves the condensation of a cyclopentadienide salt with a substituted pyrylium salt.[1][2] Variations of this method, which avoid the use of volatile or toxic reagents like dimethylamine or benzidine, have also been developed.[3][4] Alternative, though less common, routes include annelation strategies starting from troponoids or fulvenes.

Q2: I am getting a low yield in my Hafner synthesis of this compound. What are the potential causes?

A2: Low yields in the Hafner synthesis can stem from several factors:

  • Purity of Reagents: The cyclopentadienide anion is sensitive to air and moisture. Ensure that the cyclopentadiene is freshly distilled and all solvents are anhydrous.[1]

  • Reaction Temperature: The initial condensation is typically performed at a low temperature, and then the reaction mixture is heated for the ring closure. Suboptimal temperatures at either stage can lead to side reactions or incomplete conversion.

  • Choice of Amine: In variations of the Ziegler-Hafner synthesis, the choice of the secondary amine used for the ring opening of the pyridinium salt can significantly impact the yield.[4] For instance, pyrrolidine has been shown to give good yields.[4]

  • Product Decomposition: Azulenes can be sensitive to prolonged heating.[4] Minimizing the reaction time at high temperatures can help to prevent product degradation. Continuous removal of the product from the reaction mixture by steam distillation has been shown to improve yields.[4]

Q3: I am observing the formation of a brown, tarry byproduct. What is it and how can I avoid it?

A3: The formation of brown, tarry byproducts is a common issue in azulene synthesis, often due to polymerization of the starting materials or decomposition of the product.[1] To minimize this:

  • Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.[1]

  • Ensure efficient stirring to prevent localized overheating.

  • Optimize the reaction time and temperature to avoid prolonged exposure to harsh conditions.

Q4: How can I effectively purify this compound?

A4: this compound is a colored, solid compound that can be purified using several techniques:

  • Column Chromatography: This is the most common method. Alumina is often preferred over silica gel as it can be less acidic and may prevent decomposition of the azulene.[2] A non-polar eluent like hexane or petroleum ether is typically used.[1][2]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent like ethanol to obtain highly pure, dark-violet plates.[1]

  • Steam Distillation: For larger scale syntheses, continuous steam distillation can be an effective way to separate the volatile this compound from non-volatile impurities and reaction residues.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive cyclopentadienyl sodium due to moisture or air exposure.Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. Use freshly distilled cyclopentadiene and anhydrous solvents.[1]
Low quality or decomposed pyrylium salt.Use freshly prepared or properly stored pyrylium perchlorate. Caution: Pyrylium perchlorates can be explosive and should be handled with care behind a safety shield.[1]
Incorrect reaction temperature.Carefully control the temperature during the addition of reagents and the subsequent ring-closure step. Follow a well-established protocol for the specific pyrylium salt being used.
Formation of Isomeric Impurities Non-regioselective reaction of the cyclopentadienide with the pyrylium salt.The regioselectivity is generally controlled by the substitution pattern of the pyrylium salt. Ensure the correct pyrylium salt is used for the desired isomer.
Difficult Purification Presence of greasy byproducts.Wash the crude product extract thoroughly with water to remove inorganic salts and water-soluble impurities. A filtration through a pad of asbestos or Celite can help remove greasy materials before chromatography.[1]
Co-elution of impurities during column chromatography.Optimize the chromatography conditions. Try a different stationary phase (e.g., neutral alumina vs. basic alumina) or a different solvent system with a shallower gradient.
Product Decomposition during Workup Exposure to strong acids.Azulenes are sensitive to acidic conditions. Use neutral or slightly basic conditions during the workup and purification.
Prolonged exposure to heat or light.Minimize the time the product is heated, for example, during solvent evaporation. Protect the product from strong light.

Experimental Protocols

General Protocol for the Synthesis of 4,6,8-Trimethylazulene (A close analog of this compound) via Hafner's Method

This procedure is adapted from Organic Syntheses.[1] Extreme caution should be exercised as 2,4,6-trimethylpyrylium perchlorate is explosive. All operations involving this reagent should be conducted behind a safety shield.

1. Preparation of Cyclopentadienylsodium:

  • In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and condenser, prepare a suspension of sodium metal in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add freshly distilled cyclopentadiene dropwise to the sodium suspension. The reaction is exothermic and will produce hydrogen gas.

  • Stir the mixture until all the sodium has reacted to form a pink to reddish-brown solution of cyclopentadienylsodium.

2. Reaction with 2,4,6-Trimethylpyrylium Perchlorate:

  • While maintaining a strong nitrogen flow, add the 2,4,6-trimethylpyrylium perchlorate portion-wise to the stirred solution of cyclopentadienylsodium in THF. The temperature should be maintained between 20-25 °C.

  • After the addition is complete, continue stirring for an additional 20 minutes.

3. Ring Closure and Workup:

  • Remove a portion of the THF by distillation.

  • Cool the reaction mixture and transfer it to a separatory funnel. Dilute with methanol and then water.

  • Extract the resulting dark violet oil with petroleum ether.

  • Wash the combined organic extracts with water.

  • Dry the petroleum ether solution over anhydrous sodium sulfate and filter.

4. Purification:

  • Concentrate the petroleum ether solution under reduced pressure.

  • Purify the crude product by vacuum distillation or by column chromatography on alumina using petroleum ether as the eluent.

  • Recrystallize the purified azulene from ethanol to obtain dark-violet plates.

Parameter Value Reference
Yield 43-49%[1]
Melting Point 80-81 °C[1]

Visualizations

Experimental Workflow for Hafner's Azulene Synthesis

Hafner_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Cyclopentadiene Cyclopentadiene Prep_CP_Na Preparation of Cyclopentadienylsodium Cyclopentadiene->Prep_CP_Na Sodium Sodium Metal Sodium->Prep_CP_Na Pyrylium Pyrylium Perchlorate (e.g., 2,4,6-Trimethyl) Condensation Condensation Pyrylium->Condensation Prep_CP_Na->Condensation Anhydrous THF Ring_Closure Ring Closure Condensation->Ring_Closure Heat Extraction Extraction Ring_Closure->Extraction Methanol/Water Chromatography Column Chromatography (Alumina) Extraction->Chromatography Petroleum Ether Recrystallization Recrystallization Chromatography->Recrystallization Product Pure this compound (or analog) Recrystallization->Product

Caption: A flowchart of the Hafner synthesis for azulenes.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Atmosphere Was a strict inert atmosphere maintained? Yes_Reagents->Check_Atmosphere Purify_Reagents Purify/dry solvents. Use freshly distilled cyclopentadiene. No_Reagents->Purify_Reagents Purify_Reagents->Check_Atmosphere Yes_Atmosphere Yes Check_Atmosphere->Yes_Atmosphere No_Atmosphere No Check_Atmosphere->No_Atmosphere Check_Temp Were reaction temperatures optimal? Yes_Atmosphere->Check_Temp Improve_Inert Improve inert gas technique (e.g., use a glovebox or Schlenk line). No_Atmosphere->Improve_Inert Improve_Inert->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Consider_Decomp Consider product decomposition. Minimize reaction time at high temperatures or use continuous steam distillation. Yes_Temp->Consider_Decomp Optimize_Temp Optimize temperature for condensation and ring closure. No_Temp->Optimize_Temp Optimize_Temp->Consider_Decomp

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Improving 4-Methylazulene Reaction Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Methylazulene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.

1. Synthesis of this compound

Question: My synthesis of this compound is resulting in a low yield. What are the common pitfalls and how can I improve it?

Answer: Low yields in this compound synthesis often stem from incomplete reaction, side-product formation, or degradation of the azulene core. Here are some common issues and troubleshooting steps:

  • Choice of Synthetic Route: Several routes to azulenes exist, including the Ziegler-Hafner synthesis and methods involving ring expansion of indane derivatives or cycloaddition reactions. The choice of route can significantly impact yield and purity. For instance, the condensation of a cyclopentadiene derivative with a suitable seven-membered ring precursor is a common strategy.

  • Reagent Quality: Ensure all reagents, especially cyclopentadiene and any organometallic reagents, are fresh and of high purity. Cyclopentadiene, for example, readily dimerizes at room temperature and should be freshly cracked before use.

  • Inert Atmosphere: Azulenes can be sensitive to air and light, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Temperature Control: Overheating during the reaction or workup can lead to polymerization or decomposition of the product. Carefully control the reaction temperature as specified in the protocol.

  • Purification: this compound is often a colored, crystalline solid. Purification by column chromatography on silica gel or alumina is common. However, prolonged exposure to silica gel can sometimes lead to decomposition. A quick purification is recommended. Recrystallization from a suitable solvent system, such as hexane or ethanol/water, can also be effective.

2. Reactions at the 4-Methyl Group

Question: I am having trouble with a condensation reaction between this compound and an aldehyde, resulting in low conversion. How can I drive the reaction to completion?

Answer: The reactivity of the methyl group at the C4 position of azulene is attributed to the acidity of its protons, which is due to the resonance stabilization of the resulting anion. However, the reaction can still be sluggish. Here’s how to troubleshoot:

  • Base Selection: A strong base is typically required to deprotonate the methyl group. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH2). The choice of base can influence the reaction rate and yield.

  • Solvent: Anhydrous, polar aprotic solvents like THF, DMF, or DMSO are generally suitable for these reactions. Ensure the solvent is completely dry, as water can quench the base and the anionic intermediate.

  • Temperature: While some reactions may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the azulene ring can increase the acidity of the C4-methyl protons, facilitating deprotonation and subsequent reaction.[1] If your synthesis allows, introduction of such a group at a suitable position might improve yields in subsequent steps.

Question: I am attempting to convert the 4-methyl group to an aldehyde (formylation), but the yield is poor. What are the key parameters to control?

Answer: The conversion of a methyl group to an aldehyde on an aromatic ring can be challenging. A common two-step process involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by oxidative cleavage.

  • Enamine Formation: This step is often carried out at elevated temperatures in a solvent like DMF. Ensure anhydrous conditions are maintained.

  • Oxidative Cleavage: Reagents like sodium periodate (NaIO4) or ozone can be used for the oxidative cleavage of the enamine. Careful control of stoichiometry and temperature is crucial to avoid over-oxidation or side reactions. The intermediate enamine can be unstable and is often used in the next step without extensive purification.[1]

3. Electrophilic Substitution Reactions

Question: My Vilsmeier-Haack formylation of this compound is giving a complex mixture of products with low yield of the desired aldehyde. What could be the issue?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like azulenes. However, regioselectivity and side reactions can be a problem.

  • Regioselectivity: Azulenes typically undergo electrophilic substitution at the 1 and 3 positions of the five-membered ring. The presence of the methyl group at C4 can influence the position of formylation. Careful analysis of the product mixture (e.g., by NMR) is necessary to determine the site of reaction.

  • Reaction Conditions: The Vilsmeier reagent is typically prepared in situ from a formamide (e.g., DMF) and phosphorus oxychloride (POCl3). The stoichiometry of these reagents and the reaction temperature can significantly affect the outcome. Using a milder formylating agent or optimizing the reaction temperature may improve selectivity and yield.

  • Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Incomplete hydrolysis can lead to lower yields. Ensure the work-up procedure is carried out correctly, typically involving treatment with water or an aqueous base.

Question: I am observing a low yield in the Friedel-Crafts acylation of this compound. How can I optimize this reaction?

Answer: Friedel-Crafts acylation is prone to several issues that can lead to reduced yields.

  • Catalyst Stoichiometry: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is required. More than one equivalent of the catalyst is often needed as it can complex with the product ketone, deactivating it.

  • Substrate and Product Decomposition: Azulenes can be sensitive to strong Lewis acids, potentially leading to decomposition. The ketone product can also be susceptible to degradation under the reaction conditions. Using a milder Lewis acid (e.g., ZnCl2, FeCl3) or performing the reaction at a lower temperature might be beneficial.

  • Solvent Choice: The choice of solvent can influence the reactivity of the catalyst and the solubility of the reactants. Common solvents include dichloromethane, carbon disulfide, or nitrobenzene.

4. Purification and Stability

Question: My purified this compound appears to be degrading over time. What are the best practices for storage?

Answer: Azulenes can be unstable, especially when exposed to light, air, and acidic conditions.

  • Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place. A refrigerator or freezer is ideal.

  • Purity: Impurities can sometimes catalyze degradation. Ensure the material is of high purity before long-term storage.

  • Solvent Effects: If stored in solution, the choice of solvent is important. Aprotic, non-acidic solvents are generally preferred. Avoid chlorinated solvents for long-term storage, as they can generate acidic impurities.

Question: What are the best solvent systems for column chromatography purification of this compound?

Answer: The choice of eluent for column chromatography depends on the polarity of the impurities you are trying to remove.

  • Normal Phase Chromatography (Silica Gel or Alumina): A non-polar solvent system is typically used. Start with pure hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. For example, a gradient of 0% to 5% ethyl acetate in hexane is a good starting point.

  • Monitoring: Monitor the separation using thin-layer chromatography (TLC) to find the optimal solvent system that gives good separation between this compound and any impurities. Azulenes are often colored, which can aid in visualizing the separation on the column.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of reactions involving azulene derivatives. Note that specific data for this compound may vary.

Table 1: Illustrative Yields for Condensation of a this compound Derivative with an Aldehyde

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF251230
2NaHTHF65475
3t-BuOKDMSO25855
4t-BuOKDMSO80285

Table 2: Illustrative Yields for Vilsmeier-Haack Formylation of an Azulene Derivative

EntryVilsmeier ReagentSolventTemperature (°C)Time (h)Yield (%)
1POCl3/DMFDichloromethane0 to 25640
2POCl3/DMFDMF0 to 25465
3Oxalyl chloride/DMFDichloromethane-10 to 25570

Experimental Protocols

Protocol 1: General Procedure for Condensation of this compound with an Aldehyde

  • To a stirred suspension of a strong base (e.g., 1.2 equivalents of NaH) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert deprotonation Deprotonation of This compound with Base inert->deprotonation addition Addition of Aldehyde deprotonation->addition stir Stir at RT or Heat addition->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: A generalized experimental workflow for the condensation reaction of this compound.

troubleshooting_yield start Low Reaction Yield check_sm Starting Material Recovered? start->check_sm check_purity Product is Impure? start->check_purity incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Product/Reagent Degradation check_sm->degradation No side_products Side Product Formation check_purity->side_products Yes increase_temp Increase Temperature or Reaction Time incomplete_rxn->increase_temp stronger_base Use Stronger Base or Different Solvent incomplete_rxn->stronger_base check_reagents Check Reagent Purity & Anhydrous Conditions degradation->check_reagents lower_temp Lower Reaction Temperature degradation->lower_temp inert_atm Ensure Inert Atmosphere degradation->inert_atm optimize_stoich Optimize Reagent Stoichiometry side_products->optimize_stoich purification Optimize Purification Method side_products->purification

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

side reactions and byproducts in 4-Methylazulene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylazulene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the common causes?

A1: Low yields in this compound synthesis are a frequent issue. Several factors can contribute to this:

  • Purity of Reagents: The purity of starting materials is crucial. For instance, in the Ziegler-Hafner synthesis, freshly cracked cyclopentadiene should be used as it readily dimerizes.[1]

  • Reaction Conditions: Elevated temperatures can lead to the decomposition of the azulene product.[2] It is important to carefully control the reaction temperature, especially during exothermic steps.[3]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.

  • Side Reactions: Several side reactions can consume starting materials or the desired product. These include polymerization of starting materials, especially fulvenes, and undesired cycloaddition pathways.[4]

  • Work-up and Purification: this compound can be lost during the work-up and purification steps. Mechanical losses during extraction and transfer can be significant, especially on a smaller scale.[5] Adsorption onto silica gel during chromatography can also reduce yield if not performed carefully.

Q2: My final product is a complex mixture of colored compounds. What are the likely byproducts?

A2: The deep blue color of this compound can be accompanied by other colored impurities, leading to a complex mixture. Potential byproducts include:

  • Isomeric Azulenes: Depending on the synthetic route, other methylated azulene isomers could potentially form. For example, in syntheses starting from substituted pyridinium salts, alternative cyclization pathways could lead to different isomers, though this is less common in optimized procedures.

  • Polymerization Products: Fulvenes, often used as precursors, are prone to polymerization, resulting in resinous, often brown or black, byproducts.[6]

  • Oxidation Products: Azulenes can be sensitive to air and light, leading to oxidized byproducts. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and store the product in the dark.[3]

  • Products from Incomplete Reactions: Unreacted starting materials or stable intermediates can contaminate the final product. For example, in the Ziegler-Hafner synthesis, residual N-methylaniline can be difficult to remove.[2]

  • Aldehyde Impurities: Hydrolysis of intermediates, such as 6-(dimethylamino)fulvene, can lead to the formation of aldehyde byproducts.[7]

Q3: I am struggling with the purification of this compound. What are the best practices?

A3: Purification of this compound typically involves column chromatography. Here are some tips for effective purification:

  • Column Chromatography: Alumina or silica gel can be used as the stationary phase.[5] A non-polar eluent, such as hexane or petroleum ether, is typically sufficient to elute the blue this compound band, while more polar impurities remain on the column.[5][8]

  • Solvent Selection: Choose a solvent system that provides good separation between this compound and its impurities on a TLC plate before scaling up to a column.

  • Extraction: During aqueous work-up, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like petroleum ether or hexanes.[1][8] Multiple extractions are recommended.

  • Washing: Washing the organic extracts with dilute acid can help remove basic impurities, such as residual pyridine or other amines used in the reaction.[5]

Q4: Can you provide a reliable experimental protocol for the synthesis of 6-Methylazulene (a common isomer often synthesized as a precursor)?

A4: The following is a two-step protocol adapted from Leino et al. (2015) for the synthesis of 6-Methylazulene, which is a good model for 4-substituted azulenes.[9]

Experimental Protocol: Synthesis of 6-Methylazulene

Step 1: Synthesis of N-(4-Methylpyridinium)-2,4-dinitrophenyl Ether

This step involves the formation of the pyridinium salt precursor and is typically quantitative.[9]

Step 2: Synthesis of 6-Methylazulene

This step involves the reaction of the pyridinium salt with a cyclopentadienide source.

  • Reagents and Equipment:

    • N-(4-Methylpyridinium)-2,4-dinitrophenyl ether (from Step 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Cyclopentadiene, freshly distilled

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Microwave reactor (optional, conventional heating can be used)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous DMF.

    • Cool the suspension to 0 °C and slowly add freshly distilled cyclopentadiene.

    • Stir the mixture at room temperature for 1 hour.

    • Add the N-(4-Methylpyridinium)-2,4-dinitrophenyl ether to the reaction mixture.

    • Heat the reaction mixture. For microwave synthesis, irradiate at 200 °C for 30 minutes.[9] For conventional heating, refluxing in a high-boiling solvent may be necessary, but requires careful optimization to avoid product degradation.

    • After cooling, quench the reaction with water and extract the product with a non-polar solvent (e.g., hexane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane as eluent) to obtain 6-Methylazulene as a blue solid.

Quantitative Data Summary

The following table summarizes yield data from an optimized synthesis of 6-Methylazulene.[9]

EntryReactant ConcentrationTemperature (°C)Time (min)Yield (%)
10.25 M2003064

Note: This data is for the synthesis of 6-Methylazulene via microwave irradiation as reported by Leino et al. (2015). Yields may vary based on specific experimental conditions and the targeted isomer.

Visualizations

Experimental Workflow for 6-Methylazulene Synthesis

G cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Azulene Formation cluster_purification Purification picoline 4-Picoline pyridinium_salt N-(4-Methylpyridinium)-2,4-dinitrophenyl ether picoline->pyridinium_salt Quantitative Yield dncb 2,4-Dinitrochlorobenzene dncb->pyridinium_salt methylazulene 6-Methylazulene pyridinium_salt->methylazulene cp Cyclopentadiene cp_anion Sodium Cyclopentadienide cp->cp_anion nah NaH in DMF nah->cp_anion cp_anion->methylazulene Microwave, 200°C workup Work-up & Purification methylazulene->workup crude Crude Product chromatography Column Chromatography (Silica, Hexane) crude->chromatography pure_product Pure 6-Methylazulene chromatography->pure_product

Caption: Workflow for the two-step synthesis of 6-Methylazulene.

Logical Relationship of Potential Side Reactions

G cluster_reactants Reactants & Intermediates cluster_byproducts Potential Byproducts fulvene Fulvene Intermediate polymer Polymerization Products fulvene->polymer Dimerization/ Polymerization aldehydes Aldehydes (from hydrolysis) fulvene->aldehydes Hydrolysis pyridinium Pyridinium Salt isomers Isomeric Azulenes pyridinium->isomers Alternative Cyclization azulene This compound (Product) oxidation Oxidation Products azulene->oxidation Air/Light Exposure

Caption: Potential side reactions and byproduct formation pathways.

References

troubleshooting scalability issues in 4-Methylazulene production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methylazulene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound production?

A1: The most prevalent methods for synthesizing this compound and its derivatives include the Ziegler-Hafner method, which utilizes pyrylium salts, and the functionalization of naturally occurring guaiazulene. Other routes involve the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins.[1][2][3]

Q2: What are the typical yields for this compound synthesis at a laboratory scale?

A2: Yields can vary significantly depending on the chosen synthetic route and the specific substrate. For instance, the synthesis of 4,6,8-trimethylazulene from 2,4,6-trimethylpyrylium tetrafluoroborate has been reported with a yield of around 20%, though losses during purification were noted.[4] Reactions involving the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones can achieve moderate to excellent yields, but may require high reaction temperatures.[1]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Many synthetic routes for azulenes involve hazardous reagents and reaction conditions. For example, reactions may require air-free conditions using a Schlenk line, handling of pyrophoric reagents like sodium cyclopentadienide, and the use of anhydrous solvents.[4] High-temperature reactions also pose a risk and require appropriate safety measures and equipment.[1] Always consult the safety data sheets (SDS) for all chemicals and conduct a thorough risk assessment before commencing any experiment.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My scaled-up synthesis of this compound is resulting in a significantly lower yield than expected from small-scale experiments. What are the potential causes and how can I troubleshoot this?

A: Low yields during scale-up can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Reagent Purity and Stoichiometry:

    • Problem: Impurities in starting materials can interfere with the reaction. At a larger scale, the impact of these impurities is magnified. Incorrect stoichiometry can also lead to incomplete conversion or the formation of side products.

    • Solution: Ensure all reagents are of high purity. Re-characterize starting materials if they have been stored for a long time. For the synthesis from pyrylium salts, the exact equivalence of the sodium cyclopentadienide solution is crucial.[4]

  • Reaction Conditions:

    • Problem: Inefficient heat and mass transfer in larger reaction vessels can lead to localized "hot spots" or areas of poor mixing, resulting in side reactions or incomplete conversion.

    • Solution: Optimize stirring speed and ensure the reaction vessel is appropriate for the scale. For exothermic reactions, consider a slower rate of addition for reagents and an efficient cooling system. For high-temperature reactions, ensure uniform heating.[1]

  • Atmosphere Control:

    • Problem: Many intermediates in azulene synthesis are sensitive to air and moisture. Inadequate inert atmosphere control during a longer reaction at a larger scale can lead to degradation.

    • Solution: Employ robust inert gas purging (e.g., argon or nitrogen) and use oven-dried glassware. For extended reactions, maintaining a positive pressure of inert gas is recommended.[4]

  • Purification Losses:

    • Problem: Purification methods that are efficient at a small scale, such as preparative TLC or small-column chromatography, can lead to significant product loss when scaled up. Recrystallization can also be lossy.[4]

    • Solution: Transition to more scalable purification techniques like flash chromatography with an optimized solvent system. Develop a robust recrystallization protocol by carefully selecting the solvent and optimizing the cooling rate.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant formation of colored impurities and side products in my this compound synthesis. How can I identify and minimize them?

A: The formation of impurities is a common challenge. Here's how to approach this issue:

  • Identify the Impurities:

    • Action: Isolate the major impurities using chromatography and characterize them using techniques like NMR, Mass Spectrometry, and UV-Vis spectroscopy.

    • Rationale: Understanding the structure of the side products can provide insights into the undesired reaction pathways. For example, in reactions involving condensation of methyl groups on the azulene ring, Oppenauer oxidation can lead to ketone byproducts.[5]

  • Minimize Side Reactions:

    • Reaction Temperature: Some side reactions are more prevalent at higher temperatures. Carefully control the reaction temperature and investigate if running the reaction at a lower temperature for a longer duration improves the product-to-impurity ratio.

    • Reagent Addition: Slow, dropwise addition of reagents can help to control the reaction rate and minimize the formation of side products resulting from localized high concentrations of reactants.[4]

    • Protecting Groups: For syntheses involving functionalization of an existing azulene core, consider the use of protecting groups to block reactive sites and prevent undesired side reactions.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical ScaleReported YieldKey Scalability ConsiderationsReference
Ziegler-Hafner Synthesis2,4,6-trimethylpyrylium tetrafluoroborate, Sodium cyclopentadienide, THF500 mg~20%Air-sensitive reagents, purification losses during recrystallization and chromatography.[4]
[8+2] Cycloaddition2H-cyclohepta[b]furan-2-ones, Enol ethersLab ScaleModerate to HighHigh reaction temperatures (160-190 °C), requires synthesis of the furanone precursor.[1]
Functionalization of Guaiazulene (Aldehyde formation)Guaiazulene, Dimethylformamide dimethyl acetal (DMFDMA), Sodium periodateLab ScaleNot specifiedAcidity of methyl protons is crucial, potential for side reactions on the azulene core.[6]

Experimental Protocols

Protocol 1: Synthesis of 4,6,8-Trimethylazulene (Ziegler-Hafner Method)

This protocol is adapted from a small-scale synthesis and includes notes for scaling up.[4]

Materials:

  • 2,4,6-trimethylpyrylium tetrafluoroborate

  • Sodium cyclopentadienide (NaCp) solution in THF (2M)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethanol

  • Silica gel

  • Schlenk flask and other air-free technique glassware

Procedure:

  • Preparation: Add 2,4,6-trimethylpyrylium tetrafluoroborate (1 equivalent) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Dissolution: Add anhydrous THF via syringe. Note that not all the pyrylium salt may dissolve.

  • Reaction: Slowly add the sodium cyclopentadienide solution (1.1 equivalents) dropwise over 10-20 minutes. A purple color should appear and intensify.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the THF under reduced pressure to obtain a purple-red oil.

  • Initial Purification: For larger scales, instead of a simple plug of silica, consider a larger flash chromatography column. Elute with hexanes to remove major impurities.

  • Final Purification: Recrystallize the resulting semi-crystalline oil from boiling ethanol to obtain deep purple crystals.

Scalability Notes:

  • Heat Management: The reaction is exothermic. For larger batches, use an ice bath to control the temperature during the addition of the NaCp solution.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger volumes.

  • Purification: Optimize the recrystallization process by performing small-scale trials to determine the ideal solvent volume and cooling profile to maximize yield and purity.

Visualizations

experimental_workflow Experimental Workflow: Ziegler-Hafner Synthesis of this compound reagents 1. Reagent Preparation (Pyrylium Salt, NaCp) reaction_setup 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents->reaction_setup reaction 3. Reaction (Dropwise addition of NaCp to Pyrylium Salt in THF) reaction_setup->reaction workup 4. Workup (Solvent Removal) reaction->workup purification 5. Purification (Column Chromatography, Recrystallization) workup->purification product 6. Final Product (this compound) purification->product

Caption: Workflow for the Ziegler-Hafner synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Mixing) start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_purification Analyze Purification Losses start->check_purification solution Optimized Process check_reagents->solution check_conditions->solution check_atmosphere->solution check_purification->solution

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 4-Methylazulene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 4-methylazulene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

A1: For a non-polar compound like this compound, standard silica gel is the most common stationary phase.[1] However, if you observe compound degradation (indicated by color changes or streaking on a TLC plate), using neutral alumina is a highly effective alternative.[2][3] Silica gel is slightly acidic, which can sometimes cause decomposition of sensitive compounds.[4]

Q2: Which eluent system (mobile phase) should I start with?

A2: Start with a very non-polar solvent system. Pure n-hexane or petroleum ether is an excellent starting point.[5] The polarity can be gradually increased by adding small percentages of a more polar solvent like ethyl acetate or diethyl ether. Thin-Layer Chromatography (TLC) should always be used first to determine the optimal solvent system that provides good separation and an Rf value of approximately 0.25-0.35 for this compound.[6][7]

Q3: How can I monitor the progress of the separation on the column?

A3: Azulenes are typically intensely colored compounds. This compound is blue, which allows for direct visual monitoring of the band as it moves down the column.[3] This is a significant advantage over colorless compounds. For confirmation and to check for colorless impurities, small fractions of the eluent should be collected sequentially and analyzed by TLC.[6]

Q4: What does it mean if the blue color of my compound fades or changes on the column?

A4: A color change or disappearance of the blue band strongly suggests that the this compound is decomposing on the stationary phase.[2] This is often due to the acidity of silica gel. If this occurs, switch to a less reactive stationary phase like neutral alumina or use silica gel that has been deactivated (e.g., by adding 1-3% triethylamine to your eluent system).[2][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Q: My compound is not eluting from the column, even after I increase the solvent polarity. What could be the problem?

A: There are several potential causes for this issue:

  • Decomposition: The compound may have decomposed at the top of the column upon loading. Test the stability of your compound on a small amount of silica in a vial before running the full column.[2]

  • Insufficient Polarity: The eluent may still not be polar enough. Try a more aggressive solvent system, such as switching from ethyl acetate to methanol as the polar component (use no more than 10% methanol in dichloromethane, as higher concentrations can dissolve silica).[5]

  • Came Off in Solvent Front: It is possible the compound is much less polar than anticipated and eluted with the non-polar solvent front in the very first fractions. Always check the first few fractions by TLC.[2]

Q: The separation is poor, and my fractions contain a mixture of this compound and impurities. Why is this happening?

A: Poor resolution is a common problem with several possible explanations:

  • Overloaded Column: You may have loaded too much crude material onto the column. A general rule is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[4]

  • Poor Packing: The column may be poorly packed, containing air bubbles or channels that lead to an uneven solvent front and band broadening.[4] Ensure the adsorbent is settled into a uniform bed.

  • Inappropriate Solvent System: The chosen eluent may not be optimal. An ideal system shows clear separation between spots on a TLC plate. If the Rf values are too close, try different solvent combinations (e.g., hexane/ether instead of hexane/ethyl acetate).[7]

  • On-Column Reaction: The separation you see on the TLC plate might be misleading if one component is degrading into another during the longer exposure time on the column.[2]

Q: The blue band of my this compound is streaking or "tailing" down the column instead of moving as a sharp band. How can I fix this?

A: Tailing often occurs when a compound interacts too strongly with the stationary phase or if the sample was loaded in a solvent that was too polar.

  • Increase Polarity: Once the compound begins to elute, you can often sharpen the band by slightly increasing the polarity of the eluent.[2] This helps to overcome the strong interactions causing the tailing.

  • Check Sample Loading: Ensure the sample is loaded in a minimal amount of solvent, and preferably in a non-polar solvent to ensure it adsorbs as a tight band at the top of the column. Dry loading the sample (adsorbed onto a small amount of silica) is often the best method.

Q: The solvent flow rate has become extremely slow or has stopped entirely. What should I do?

A: A blocked column is usually caused by one of two things:

  • Precipitation: Your crude sample may contain material that is insoluble in the eluent, which has clogged the top of the column or the frit.

  • Fine Particles: The adsorbent may contain very fine particles that have clogged the bottom frit.

  • Solution: If the blockage is at the top, you may be able to carefully remove the top layer of adsorbent and replace it with fresh sand. If the column is severely blocked, you may need to extrude the entire stationary phase and recover your sample by filtration.[2] Applying gentle positive pressure (flash chromatography) can help maintain a consistent flow rate.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful purification of this compound.

ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral AluminaSilica is standard for non-polar compounds.[1] Alumina is preferred if compound stability is an issue.[2][3]
Adsorbent : Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is used for difficult separations to improve resolution.[4]
Initial Eluent System 100% n-Hexane or Petroleum EtherThis compound is non-polar; start with a non-polar mobile phase to elute even less polar impurities first.[5]
Gradient Elution Gradually increase to 1-5% Ethyl Acetate in HexaneA gradient helps elute compounds with different polarities. The final percentage depends on TLC analysis.[8]
Target Rf (on TLC) ~0.25 - 0.35An Rf in this range in a suitable solvent system usually translates to good separation on a column.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the key steps for purifying this compound.

1. Selection of Solvent System via TLC:

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate (silica gel).

  • Develop the plate in a series of non-polar solvent systems, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 1%, 2%, 5%).

  • The ideal eluent system will show the blue this compound spot with an Rf value between 0.25 and 0.35, and clear separation from other visible or UV-active spots.[6]

2. Column Packing (Slurry Method):

  • Clamp a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[9]

  • Add a small layer of sand (~0.5 cm) on top of the plug.[4]

  • In a beaker, prepare a slurry by mixing the silica gel or alumina with the initial, least polar eluent (e.g., 100% hexane).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the adsorbent packs into a uniform, dense bed without cracks or air bubbles.[4]

  • Once the adsorbent has settled, add another thin layer of sand on top to protect the surface.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[1]

3. Sample Loading:

  • Dissolve the crude this compound in the minimum possible amount of a non-polar solvent (like hexane or dichloromethane).

  • Carefully apply the solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the adsorbent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat this step 2-3 times to ensure the entire sample is loaded as a narrow band.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the initial eluent.

  • Begin eluting the solvent through the column, collecting the eluent in fractions (e.g., in test tubes).

  • Visually monitor the blue band of this compound as it descends.

  • If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the eluent (e.g., from 100% hexane to 1% EtOAc/hexane, then 2%, etc.).

  • Collect fractions systematically until the desired blue compound has completely eluted from the column.

5. Analysis and Recovery:

  • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the purification process.

experimental_workflow prep 1. Prepare Column (Slurry Packing) load 2. Load Sample (Minimal Solvent) prep->load elute 3. Elute with Solvent (Start with Hexane) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent (Rotovap) combine->evap product Purified this compound evap->product

Caption: Experimental workflow for purifying this compound.

Caption: Troubleshooting decision tree for common chromatography issues.

References

stability issues of 4-Methylazulene under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylazulene. The information is designed to help anticipate and address stability issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: this compound is susceptible to several types of degradation under common reaction conditions. The primary concerns are:

  • Sensitivity to Strong Bases: The methyl group at the C4 position is acidic and can be deprotonated by strong bases, leading to undesired side reactions.

  • Oxidation: The azulene core and the methyl group can be oxidized by various oxidizing agents.

  • Acid Sensitivity: In the presence of strong acids, this compound can be protonated to form an azulenium cation, which may lead to subsequent reactions or decomposition.

  • Photosensitivity: Like many azulene derivatives, this compound is sensitive to light and can degrade upon prolonged exposure.

  • Electrochemical Instability: The compound can be unstable under oxidative electrochemical conditions, potentially leading to the formation of insulating films.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation during storage, this compound should be:

  • Stored in a tightly sealed, amber glass vial to protect it from light and air.

  • Kept in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: Are there any solvents that should be avoided when working with this compound?

A3: While this compound is soluble in many common organic solvents, care should be taken with acidic or basic solvent systems. Protic acidic solvents can lead to protonation, and basic solvents may promote deprotonation and subsequent side reactions. It is crucial to use dry, deoxygenated solvents, especially in reactions sensitive to oxidation or base-catalyzed processes.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during reactions involving this compound.

Issue 1: Low yield or formation of colored impurities in a base-catalyzed reaction.
  • Possible Cause: The methyl group of this compound is acidic and can react with strong bases and electrophiles (such as aldehydes or ketones) present in the reaction mixture. This can lead to aldol-type condensation products and other colored side-products.

  • Troubleshooting Steps:

    • Choice of Base: If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider using a sterically hindered base to minimize side reactions.

    • Temperature Control: Perform the reaction at the lowest possible temperature to control the rate of side reactions.

    • Order of Addition: Add the strong base slowly to a cooled solution of this compound and any other reagents to maintain a low instantaneous concentration of the deprotonated species.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the potentially formed anionic intermediates.

Issue 2: Degradation of this compound during an oxidation reaction.
  • Possible Cause: The electron-rich azulene ring system is susceptible to oxidation. The methyl group can also be a site of oxidation.

  • Troubleshooting Steps:

    • Milder Oxidizing Agents: Employ milder and more selective oxidizing agents. For example, if aiming to oxidize another part of the molecule, protect the azulene moiety if possible.

    • Controlled Stoichiometry: Use a precise stoichiometry of the oxidizing agent to avoid over-oxidation.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to quench the reaction as soon as the desired product is formed.

Issue 3: Unexpected product formation or decomposition in the presence of acid.
  • Possible Cause: this compound can be protonated by strong acids to form a stable azulenium cation. This cation can then undergo rearrangements or react with nucleophiles present in the medium.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If possible, use Lewis acids or milder protic acids.

    • Anhydrous Conditions: If a strong acid is necessary, ensure strictly anhydrous conditions, as the presence of water can lead to hydration and decomposition of the azulenium cation.

    • Temperature Control: Perform the reaction at low temperatures to suppress side reactions of the azulenium intermediate.

Data Summary

The following table summarizes the known stability issues of this compound and related derivatives under various conditions.

Condition Observed Instability/Side Reaction Affected Moiety Notes
Strong Bases (e.g., tBuOK, PhNMeNa) Deprotonation followed by condensation with electrophiles (aldehydes, ketones).C4-Methyl GroupThe acidity of the methyl protons leads to the formation of an azulenyl anion, which is a potent nucleophile.
Oxidizing Agents (e.g., Br₂, MnO₂) Oxidation of the azulene ring system or the methyl group.Azulene Ring, C4-Methyl GroupElectron-withdrawing groups on the azulene can influence the site and ease of oxidation.
Strong Acids (e.g., TFA) Protonation to form a stable azulenium cation, which can lead to fluorescence changes and further reactions.Azulene RingThis property can be useful for sensing applications but indicates chemical reactivity in acidic media.
Light Exposure Photodegradation, formation of reactive oxygen species (ROS).[1]Azulene RingCommon for azulenic compounds; reactions should be protected from light.
Oxidative Electrochemical Potential Formation of an insulating polymer film on electrode surfaces.Azulene RingIndicates instability under anodic conditions.

Experimental Protocols

Protocol 1: General Handling and Solvent Preparation for Reactions with this compound

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Degassing: For reactions sensitive to oxygen, degas the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes or by using the freeze-pump-thaw method.

  • Solvent Drying: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

Protocol 2: Base-Mediated Reaction (Example: Condensation with an Aldehyde)

  • Dissolve this compound and the aldehyde in an anhydrous, degassed solvent (e.g., THF) in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add a solution of the strong base (e.g., tBuOK in THF) dropwise to the reaction mixture with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification by column chromatography.

Visualizations

Stability_Issues cluster_conditions Reaction Conditions cluster_instability Stability Issues cluster_outcomes Potential Outcomes Strong_Base Strong Base (e.g., tBuOK) Deprotonation Deprotonation of C4-Methyl Group Strong_Base->Deprotonation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂) Oxidation Oxidation of Azulene Ring/Methyl Oxidizing_Agent->Oxidation Strong_Acid Strong Acid (e.g., TFA) Protonation Protonation to Azulenium Cation Strong_Acid->Protonation Light_Exposure Light Exposure Photodegradation Photodegradation Light_Exposure->Photodegradation Side_Products Condensation/ Side Products Deprotonation->Side_Products Degradation_Products Degradation Products Oxidation->Degradation_Products Reactive_Intermediate Reactive Cation Intermediate Protonation->Reactive_Intermediate Loss_of_Material Loss of Starting Material Photodegradation->Loss_of_Material Troubleshooting_Workflow cluster_base Base-Catalyzed Troubleshooting cluster_oxidation Oxidation Troubleshooting cluster_acid Acid-Mediated Troubleshooting Start Low Yield or Unexpected Products Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type Base_Catalyzed Base-Catalyzed? Check_Reaction_Type->Base_Catalyzed Yes Oxidation Oxidation? Check_Reaction_Type->Oxidation No Use_Weaker_Base Use Weaker/Hindered Base Base_Catalyzed->Use_Weaker_Base Acid_Mediated Acid-Mediated? Oxidation->Acid_Mediated No Milder_Oxidant Use Milder Oxidant Oxidation->Milder_Oxidant Avoid_Strong_Acid Use Milder/Lewis Acid Acid_Mediated->Avoid_Strong_Acid Lower_Temp_Base Lower Reaction Temperature Use_Weaker_Base->Lower_Temp_Base Slow_Addition Slow Reagent Addition Lower_Temp_Base->Slow_Addition Control_Stoichiometry Control Stoichiometry Milder_Oxidant->Control_Stoichiometry Monitor_Closely Monitor Reaction Closely Control_Stoichiometry->Monitor_Closely Anhydrous_Conditions Ensure Anhydrous Conditions Avoid_Strong_Acid->Anhydrous_Conditions Lower_Temp_Acid Lower Reaction Temperature Anhydrous_Conditions->Lower_Temp_Acid

References

Technical Support Center: Monitoring 4-Methylazulene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 4-Methylazulene.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions of this compound?

A1: The most common and effective techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis Spectroscopy. The choice of technique depends on the specific reaction conditions, the information required (e.g., quantitative conversion, intermediate identification), and the available instrumentation.

Q2: this compound is colored. Can I use this property for reaction monitoring?

A2: Yes, the distinct blue color of this compound is due to its unique electronic structure, which results in strong absorption in the visible region of the electromagnetic spectrum.[1] This property can be exploited for reaction monitoring using UV-Vis spectroscopy, where the disappearance of the characteristic absorbance of this compound or the appearance of a new chromophore can be tracked over time.

Q3: Are there any stability issues I should be aware of when analyzing this compound?

A3: Azulene and its derivatives can be susceptible to photodegradation.[2][3] It is advisable to protect reaction mixtures and analytical samples from direct light, especially when using techniques like HPLC with UV detection or UV-Vis spectroscopy. Using amber vials or covering glassware with aluminum foil can help minimize this issue.

Q4: Can I use NMR to monitor the reaction in real-time?

A4: Yes, NMR spectroscopy is a powerful tool for in-situ or operando reaction monitoring.[4] By acquiring spectra at regular intervals, you can simultaneously track the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic information.

Q5: What are the challenges in analyzing this compound and its derivatives?

A5: Challenges in the analysis of azulene-based compounds include their potential for photodegradation and the difficulty in separating structurally similar isomers.[3][5] Additionally, the synthesis of azulene derivatives can sometimes be complex, leading to the presence of impurities that may interfere with the analysis.[6][7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: Why am I seeing poor peak shape (tailing or fronting) for this compound? A:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polarizable azulene ring system, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of silanols. Alternatively, use a column with a highly end-capped stationary phase or a novel stationary phase like Newcrom R1, which has low silanol activity.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: My retention time for this compound is drifting. What could be the cause? A:

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of a volatile organic component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and ensure the solvent reservoir is well-sealed.

  • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift, especially at the beginning of a series of runs.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am observing low sensitivity for this compound in my GC-MS analysis. Why? A:

  • Inlet Discrimination: this compound, being a semi-volatile compound, may not transfer efficiently from the inlet to the column, especially at lower inlet temperatures.

    • Solution: Optimize the inlet temperature to ensure efficient vaporization without causing thermal degradation. A temperature of 250 °C is a good starting point.

  • Adsorption in the GC System: Active sites in the inlet liner, column, or transfer line can adsorb the analyte.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Periodically bake out the column according to the manufacturer's instructions.

Q: I am having difficulty separating this compound from its isomers. What can I do? A:

  • Inadequate Chromatographic Resolution: The temperature program may not be optimal for separating closely eluting isomers.

    • Solution: Optimize the oven temperature program. Try a slower ramp rate or a lower initial temperature to improve separation.

  • Incorrect Column Phase: The stationary phase of your GC column may not have the right selectivity for azulene isomers.

    • Solution: Consider a column with a different polarity. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point, but a more polar phase might be necessary for challenging separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My NMR spectra for reaction monitoring have broad peaks. What is the cause? A:

  • Poor Shimming: Inhomogeneous magnetic field across the sample.

    • Solution: Re-shim the spectrometer before starting the kinetic experiment. If the reaction causes changes in the sample's magnetic susceptibility over time, consider using a solvent with a strong lock signal and re-shimming periodically if possible.

  • Paramagnetic Species: The presence of paramagnetic impurities or intermediates can cause significant line broadening.

    • Solution: If the paramagnetic species is a known component of the reaction, this may be unavoidable. However, if it is an impurity, purify the starting materials.

  • Insoluble Material: Suspended solids in the NMR tube will degrade spectral quality.

    • Solution: Ensure your sample is fully dissolved. If necessary, filter the reaction aliquot before transferring it to the NMR tube.

Q: The quantitative results from my NMR reaction monitoring are not reproducible. Why? A:

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, the signal intensities will not be quantitative.

    • Solution: Determine the T1 relaxation time of the relevant nuclei and set the relaxation delay to at least 5 times the longest T1.

  • Inconsistent Sample Preparation: Variations in the volume of the aliquot or the amount of deuterated solvent can lead to concentration errors.

    • Solution: Use a calibrated micropipette for all sample transfers.

  • Reaction Quenching: If the reaction is not effectively quenched upon taking an aliquot (for ex-situ monitoring), it may continue to proceed, leading to inaccurate results.

    • Solution: Quench the reaction by rapid cooling or by adding a quenching agent before preparing the NMR sample.

UV-Vis Spectroscopy

Q: I am seeing a drifting baseline in my UV-Vis kinetic data. What is the problem? A:

  • Lamp Instability: The spectrophotometer lamp may not have warmed up sufficiently.

    • Solution: Allow the instrument to warm up for the manufacturer-recommended time before starting measurements.

  • Temperature Effects: Changes in the temperature of the sample can cause the baseline to drift.

    • Solution: Use a thermostatted cuvette holder to maintain a constant temperature.

  • Solvent Evaporation: If using a volatile solvent, its evaporation can change the concentration and thus the absorbance.

    • Solution: Keep the cuvette capped whenever possible.

Q: There are interfering absorbances in my UV-Vis spectra. How can I correct for this? A:

  • Overlapping Spectra: Reactants, products, and intermediates may all absorb in the same region.

    • Solution: Use a diode array spectrophotometer to collect the full spectrum over time. Apply mathematical techniques like derivative spectroscopy or multi-component analysis to deconvolve the overlapping spectra.

  • Background Scattering: Insoluble materials or gas bubbles can cause light scattering, leading to a sloping baseline.

    • Solution: Ensure the sample is free of particulates and bubbles before measurement. A baseline correction can be applied by subtracting the absorbance at a wavelength where none of the components absorb.

Experimental Protocols

HPLC Method for Monitoring this compound Reactions

This protocol provides a starting point for developing a reverse-phase HPLC method.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (for general aromaticity) and in the visible region (e.g., 580-600 nm) for this compound.

    • Gradient: Start with a gradient of 50% B, increasing to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes. This gradient should be optimized based on the polarity of the reactants and products.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding to a vial containing a quenching agent or by rapid cooling).

    • Dilute the aliquot with the initial mobile phase composition to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for Monitoring this compound Reactions

This protocol is suitable for reactions with volatile components.

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometric detector (GC-MS).

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions (Starting Point):

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the organic components.

    • Dry the organic extract over anhydrous sodium sulfate and filter.

NMR Spectroscopy for In-Situ Reaction Monitoring

This protocol describes the setup for real-time monitoring of a reaction in an NMR tube.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In a clean, dry vial, dissolve the limiting reagent and any internal standard in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Transfer the solution to a clean NMR tube.

    • Acquire a spectrum of the starting material (t=0).

    • Carefully add the excess reagent or catalyst to the NMR tube, ensuring rapid mixing.

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.

  • Acquisition Parameters:

    • Use a standard 1D proton pulse sequence.

    • Set the relaxation delay (d1) to be at least 5 times the T1 of the least rapidly relaxing proton of interest to ensure quantitative accuracy.

    • Choose the number of scans to provide adequate signal-to-noise in the desired time interval.

    • Set up an arrayed experiment to automatically acquire spectra at predefined time points.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the starting material and product(s) relative to an internal standard.

    • Plot the concentration or relative integral values versus time to obtain the reaction profile.

UV-Vis Spectroscopy for Reaction Monitoring

This protocol is ideal for reactions where there is a clear change in the visible spectrum.

  • Instrumentation:

    • UV-Vis spectrophotometer (a diode array detector is recommended).

    • Thermostatted cuvette holder.

  • Procedure:

    • Determine the λ_max_ of this compound and the expected product(s) by scanning dilute solutions. This compound has a characteristic absorption in the visible range.

    • Set up the reaction in a cuvette or in a separate vessel from which aliquots can be withdrawn.

    • If the reaction is run in the cuvette, add the final reagent to initiate the reaction, mix quickly, and immediately start acquiring spectra.

    • If taking aliquots, withdraw samples at timed intervals, dilute if necessary, and measure the absorbance.

    • Acquire the full spectrum at each time point or monitor the absorbance at the λ_max_ of the reactant and/or product.

  • Data Analysis:

    • If monitoring at a single wavelength, use the Beer-Lambert law (A = εbc) to calculate the concentration of the species of interest over time.

    • Plot absorbance or concentration versus time to determine the reaction kinetics.

Data Presentation

Table 1: Suggested Starting Parameters for HPLC Analysis of this compound

ParameterSuggested Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient50-95% B over 10 min
Flow Rate1.0 mL/min
Temperature30 °C
Detection280 nm, 580-600 nm

Table 2: Suggested Starting Parameters for GC-MS Analysis of this compound

ParameterSuggested Value
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Carrier GasHelium, 1.0 mL/min
Oven Program80 °C (2 min), then 10 °C/min to 280 °C (5 min)
IonizationEI, 70 eV
Scan Rangem/z 40-450

Table 3: Key Mass-to-Charge Ratios (m/z) for this compound

m/z ValueInterpretation
142Molecular Ion [M]⁺
127[M-CH₃]⁺
115Loss of C₂H₂ from [M-CH₃]⁺

Note: This is a predicted fragmentation pattern. Actual fragmentation should be confirmed with a standard.

Table 4: Spectroscopic Data for this compound

TechniqueCharacteristic Feature
¹H NMRDistinct signals in the aromatic region, with chemical shifts influenced by the electron-donating methyl group.
¹³C NMRCharacteristic signals for the aromatic carbons, with the position of the methyl-substituted carbon being diagnostic.
UV-VisStrong absorption in the visible region (typically 580-600 nm), giving it a blue color.

Visualizations

G General Workflow for Monitoring this compound Reactions cluster_prep Reaction Setup cluster_analysis Analytical Technique cluster_data Data Analysis start Start Reaction aliquot Take Aliquot at Time (t) start->aliquot quench Quench Reaction (if needed) aliquot->quench hplc HPLC quench->hplc gcms GC-MS quench->gcms nmr NMR quench->nmr uvvis UV-Vis quench->uvvis process Process Data (Integrate/Measure Absorbance) hplc->process gcms->process nmr->process uvvis->process plot Plot Concentration vs. Time process->plot kinetics Determine Reaction Kinetics plot->kinetics

Caption: General workflow for monitoring this compound reactions.

G Troubleshooting Workflow for HPLC Analysis start Problem with HPLC Data peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_temp Use Column Oven retention_time->check_temp Yes check_wavelength Optimize Detection Wavelength sensitivity->check_wavelength Yes check_ph Adjust Mobile Phase pH tailing_fronting->check_ph Tailing check_overload Dilute Sample tailing_fronting->check_overload Fronting check_solvent Change Injection Solvent tailing_fronting->check_solvent Both check_mobile_phase Prepare Fresh Mobile Phase check_temp->check_mobile_phase check_equilibration Increase Equilibration Time check_mobile_phase->check_equilibration check_injection Check Injection Volume/Loop check_wavelength->check_injection check_sample_prep Review Sample Prep check_injection->check_sample_prep

Caption: Troubleshooting workflow for HPLC analysis of this compound.

G Troubleshooting Workflow for GC-MS Analysis start Problem with GC-MS Data peak_issue Poor Peak Shape/Resolution? start->peak_issue sensitivity_issue Low Sensitivity? peak_issue->sensitivity_issue No optimize_temp Optimize Oven Temp Program peak_issue->optimize_temp Yes mass_spec_issue Mass Spectrum Issues? sensitivity_issue->mass_spec_issue No optimize_inlet Optimize Inlet Temperature sensitivity_issue->optimize_inlet Yes tune_ms Tune Mass Spectrometer mass_spec_issue->tune_ms Yes check_column Check Column/Change Phase optimize_temp->check_column check_liner Use Deactivated Liner check_column->check_liner check_for_leaks Check for System Leaks optimize_inlet->check_for_leaks check_split_ratio Adjust Split Ratio check_for_leaks->check_split_ratio check_source Clean Ion Source tune_ms->check_source check_background Check for Background Contamination check_source->check_background

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

G Workflow for NMR Sample Prep and Data Acquisition start Prepare Solution of Starting Material in Deuterated Solvent add_standard Add Internal Standard start->add_standard transfer_to_tube Transfer to NMR Tube add_standard->transfer_to_tube acquire_t0 Acquire t=0 Spectrum transfer_to_tube->acquire_t0 initiate_reaction Initiate Reaction in Tube acquire_t0->initiate_reaction insert_into_nmr Insert into Spectrometer initiate_reaction->insert_into_nmr setup_kinetic_exp Setup Arrayed Experiment (Time Points) insert_into_nmr->setup_kinetic_exp acquire_data Acquire Data setup_kinetic_exp->acquire_data process_data Process Spectra acquire_data->process_data

Caption: Workflow for NMR sample preparation and data acquisition.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the azulene scaffold is of significant interest due to its unique electronic properties and presence in some natural products and functional materials. This guide provides a comparative analysis of prominent synthetic methods for 4-Methylazulene, offering insights into their relative merits and practical applicability. The methods discussed are the Ziegler-Hafner azulene synthesis, synthesis via [8+2] cycloaddition, and the functionalization of the readily available precursor, guaiazulene.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthetic approaches to this compound and its derivatives.

Synthesis MethodStarting MaterialsReagentsReaction ConditionsYield (%)Purity
Ziegler-Hafner Synthesis Cyclopentadienylsodium, 4-Methylpyrylium salt (analogous)Tetrahydrofuran, Methanol, Petroleum ether1. Addition at low temp. 2. Distillation 3. Aqueous workup 4. Recrystallization43-49% (analogous)[1]High after recrystallization
[8+2] Cycloaddition 2H-cyclohepta[b]furan-2-one derivative, Enamine/Vinyl etherTolueneHigh temperature (e.g., 200°C), Sealed tube, 24hVariesRequires chromatographic purification
Guaiazulene Functionalization Guaiazulene, N,N-dimethylformamide dimethyl acetalSodium periodate, THF, Water1. 140°C 2. Room temperature77% (for the aldehyde)[2][3][4][5]Requires chromatographic purification

Experimental Protocols

Ziegler-Hafner Azulene Synthesis (Adapted from the synthesis of 4,6,8-trimethylazulene)[1]

This procedure is adapted from a well-established method for preparing azulenes and is expected to be applicable for the synthesis of this compound by using an appropriate 4-methyl substituted pyrylium salt.

Procedure:

  • Preparation of Cyclopentadienylsodium: A solution of cyclopentadiene in tetrahydrofuran is treated with sodium hydride to generate cyclopentadienylsodium. The reaction is typically carried out under an inert atmosphere.

  • Reaction with Pyrylium Salt: The solution of cyclopentadienylsodium is cooled, and a 4-methylpyrylium salt (e.g., 4-methyl-2,6-diphenylpyrylium perchlorate) is added portion-wise, keeping the temperature below 35-40°C. The reaction mixture turns a deep color.

  • Workup: After the reaction is complete, the solvent is partially removed by distillation. The residue is then diluted with methanol and water, leading to the separation of the crude this compound as a dark oil.

  • Purification: The crude product is extracted with petroleum ether. The organic extracts are washed with water, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield pure this compound as dark violet plates.

[8+2] Cycloaddition for Azulene Synthesis[6]

This method provides a route to the azulene core through a cycloaddition reaction. The synthesis of this compound would require a specifically substituted 2H-cyclohepta[b]furan-2-one.

General Procedure:

  • Reaction Setup: A suspension of the appropriate 2H-cyclohepta[b]furan-2-one derivative and an enamine or a vinyl ether (generated in situ from an acetal) in an aprotic solvent like anhydrous toluene is placed in a sealed pressure tube.

  • Cycloaddition: The sealed tube is heated to a high temperature, typically around 200°C, for an extended period (e.g., 24 hours). Caution: This reaction generates pressure and should be conducted with appropriate safety precautions.

  • Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to isolate the substituted azulene.

Functionalization of Guaiazulene to a 4-Formyl Derivative[2][3][4][5]

Guaiazulene, a readily available and inexpensive natural product, can be selectively functionalized at the C4-methyl position. While this method does not directly yield this compound, it provides a valuable intermediate.

Procedure:

  • Enamine Formation: Guaiazulene is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. N,N-dimethylformamide dimethyl acetal is added, and the mixture is heated to 140°C. The reaction progress is monitored by TLC.

  • Oxidative Cleavage: After completion, the reaction mixture is cooled and subjected to an aqueous workup. The crude enamine intermediate is then dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium periodate is added, and the mixture is stirred at room temperature.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude 7-isopropyl-1-methylazulene-4-carbaldehyde is purified by column chromatography on silica gel. The overall yield for this two-step process is reported to be around 77%.[2][3][4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the Ziegler-Hafner synthesis and the functionalization of guaiazulene.

Ziegler_Hafner_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product CP Cyclopentadiene Na_CP Cyclopentadienylsodium CP->Na_CP NaH Pyrylium 4-Methylpyrylium Salt Reaction Condensation Pyrylium->Reaction Na_CP->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product Guaiazulene_Functionalization cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Guaiazulene Guaiazulene Enamine Enamine Formation Guaiazulene->Enamine DMFDMA Oxidation Oxidative Cleavage Enamine->Oxidation NaIO4 Aldehyde 7-isopropyl-1-methyl- azulene-4-carbaldehyde Oxidation->Aldehyde

References

Validating the Structure of Synthesized 4-Methylazulene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis of 4-methylazulene and the analytical techniques used to validate its structure. Experimental data and detailed protocols are presented to support researchers in the synthesis and characterization of this azulene derivative.

Introduction to this compound

This compound is a non-benzenoid aromatic hydrocarbon, an isomer of naphthalene, characterized by its distinctive blue-violet color. The azulene core, a fused cyclopentadiene and cycloheptatriene ring system, imparts unique electronic and spectroscopic properties, making it a molecule of interest in materials science and medicinal chemistry. Accurate synthesis and rigorous structural validation are paramount for its application in these fields. This guide will compare common synthetic routes and detail the analytical workflow for structural confirmation.

Synthetic Approaches to the Azulene Skeleton

The synthesis of the azulene core can be broadly categorized into several key strategies. Here, we compare the classical Pfau-Plattner synthesis with the more versatile Ziegler-Hafner method, and briefly touch upon methods starting from natural products.

Synthesis MethodStarting MaterialsKey ReactionsYieldsAdvantagesDisadvantages
Pfau-Plattner Synthesis Indane derivatives, Diazoacetic esterRing expansion, Dehydrogenation, DecarboxylationGenerally low to moderateHistorical significance, established route.Multi-step, harsh reaction conditions, limited substitution patterns.
Ziegler-Hafner Azulene Synthesis Pyridinium salts, Cyclopentadiene derivativesRing opening of pyridine, Condensation, CyclizationModerate to goodHigh versatility for substituted azulenes, milder conditions.[1][2]Requires freshly prepared cyclopentadiene, potential for side reactions.[1][2]
From Natural Precursors (e.g., Guaiacum oil) Guaiazulene (from Guaiacum oil)Dehydrogenation, IsomerizationVariableAccess to specific isomers, "green" chemistry approach.Limited availability of starting materials, complex purification.

Validating the Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the azulene core and the methyl group protons. The chemical shifts and coupling constants are highly sensitive to the electron distribution in the non-benzenoid ring system.

Expected ¹H NMR Data for this compound (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-4~2.5s-
H-1, H-37.0 - 7.5d~4.0
H-27.8 - 8.2t~4.0
H-5, H-76.8 - 7.2d~9.5
H-67.2 - 7.6t~9.5
H-88.0 - 8.4d~9.5

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)
C H₃-4~25
C-4~145
C-5, C-7~120 - 125
C-6~135
C-8~115
C-1, C-3~110 - 115
C-2~138
C-3a, C-8a~140 - 148
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₁₁H₁₀), the expected molecular ion peak [M]⁺ would be at m/z = 142.

Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺142
[M-CH₃]⁺127
UV-Vis Spectroscopy

Azulene and its derivatives are known for their intense color, which arises from electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum is a key tool for confirming the presence of the azulene chromophore.

Expected UV-Vis Absorption Maxima for this compound (in Hexane)

TransitionExpected λmax (nm)
S₀ → S₁~580
S₀ → S₂~350
S₀ → S₃~275

Experimental Protocols

The following is a detailed protocol for the synthesis of the parent azulene via the Ziegler-Hafner method, which can be adapted for the synthesis of this compound by using the appropriately substituted cyclopentadiene.[2]

Synthesis of Azulene (Ziegler-Hafner Method) [2]

Materials:

  • Pyridine

  • 2,4-Dinitrochlorobenzene

  • Dimethylamine

  • Cyclopentadiene (freshly distilled)

  • Sodium methoxide solution

  • Hexane

  • Alumina (for chromatography)

Procedure:

  • Formation of the Pyridinium Salt: A solution of 2,4-dinitrochlorobenzene in pyridine is heated to form N-(2,4-dinitrophenyl)pyridinium chloride.

  • Ring Opening of Pyridine: The pyridinium salt is reacted with dimethylamine to open the pyridine ring and form a glutacondialdehyde derivative.

  • Condensation with Cyclopentadiene: Freshly cracked cyclopentadiene is added to the reaction mixture, followed by the addition of sodium methoxide to facilitate the condensation reaction.

  • Cyclization and Deamination: The reaction mixture is heated to induce cyclization and elimination of dimethylamine, leading to the formation of the azulene ring system.

  • Purification: The crude product is extracted with hexane and purified by column chromatography on alumina. The blue-colored fraction containing azulene is collected.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., Pyridine derivative, 2-Methylcyclopentadiene) reaction Ziegler-Hafner Reaction start->reaction workup Workup and Purification (Extraction, Chromatography) reaction->workup product Synthesized This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis structure Structure Confirmed nmr->structure ms->structure uvvis->structure

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of this compound.

Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the final structure of this compound.

G Interplay of Spectroscopic Data for Structural Elucidation cluster_data Experimental Data cluster_info Structural Information HNMR ¹H NMR (Proton Environment, Connectivity) FunctionalGroups Functional Groups and Connectivity HNMR->FunctionalGroups CNMR ¹³C NMR (Carbon Skeleton) CNMR->FunctionalGroups MS Mass Spectrometry (Molecular Formula, Fragmentation) MolecularFormula Molecular Formula MS->MolecularFormula UVVIS UV-Vis Spectroscopy (Conjugated System) Chromophore Azulene Chromophore UVVIS->Chromophore FinalStructure Validated Structure of this compound FunctionalGroups->FinalStructure MolecularFormula->FinalStructure Chromophore->FinalStructure

Caption: A diagram showing how data from different spectroscopic methods contribute to the final structural validation.

References

comparing the reactivity of 4-Methylazulene with other azulenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methylazulene with other azulene derivatives. The unique electronic properties of the azulene core, a non-benzenoid aromatic hydrocarbon, result in distinct reactivity patterns that are further modulated by substituents. This document summarizes experimental findings, presents comparative data, and provides detailed experimental protocols to aid in the strategic design and synthesis of novel azulene-based compounds.

General Reactivity of the Azulene Nucleus

Azulene is a bicyclic 10-π electron aromatic system, isomeric with naphthalene. Unlike naphthalene, azulene possesses a significant dipole moment (1.08 D), arising from its electronic structure, which can be described as a fusion of a 6-π electron cyclopentadienyl anion and a 6-π electron tropylium cation.[1] This charge separation dictates the regioselectivity of its reactions.

  • Electrophilic Substitution : The five-membered ring is electron-rich and thus highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation occur preferentially at the C1 and C3 positions.[2][3] The reactivity of azulene in these reactions is significantly higher than that of benzene.[4]

  • Nucleophilic Attack : The seven-membered ring is electron-deficient, making it the site for nucleophilic addition. Nucleophiles typically attack at the C4, C6, and C8 positions.[5][6]

Azulene_Reactivity cluster_azulene Azulene Core cluster_reactants Reactants azulene E Electrophile (E⁺) E->azulene Electrophilic Attack (C1, C3) Nu Nucleophile (Nu⁻) Nu->azulene Nucleophilic Attack (C4, C6, C8)

Caption: General reactivity of the azulene nucleus.

The Influence of the Methyl Group in this compound

The presence of a methyl group at the 4-position significantly influences the reactivity of the azulene core in two primary ways:

  • Electronic Effects : The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the seven-membered ring, potentially modulating its reactivity towards strong nucleophiles. More importantly, it can influence the electron density of the five-membered ring, although to a lesser extent than substituents directly on that ring.

  • Direct Reactivity of the Methyl Group : The protons of the methyl group at the C4 position are acidic.[7] This is because deprotonation leads to a resonance-stabilized anion where the negative charge is delocalized into the cyclopentadienyl system.[5] This allows the 4-methyl group to act as a nucleophile in condensation reactions with aldehydes and other electrophiles.[5][8]

4_Methylazulene_Reactivity cluster_azulene This compound cluster_reactants Reactants / Conditions methylazulene Aldehyde Aldehyde (R-CHO) methylazulene->Aldehyde Condensation E Electrophile (E⁺) E->methylazulene Electrophilic Attack (C1, C3) Base Base (e.g., t-BuOK) Base->methylazulene Deprotonation of Me group

Caption: Reactivity pathways of this compound.

Comparative Reactivity Data

The table below summarizes the reactivity of this compound in comparison to other common azulenes. The relative reactivity is inferred from general principles of substituent effects and published reaction examples.

Azulene DerivativeReaction TypePreferred Position(s)Relative Reactivity/Notes
Azulene Electrophilic Substitution1, 3Baseline reactivity. Highly susceptible to electrophiles.[3]
Nucleophilic Substitution4, 6, 8Susceptible to strong nucleophiles.[5]
Condensation (at ring)N/ADoes not undergo condensation at the ring itself.
This compound Electrophilic Substitution1, 3The 4-methyl group is a weak activator. Reactivity is slightly higher than unsubstituted azulene.
Nucleophilic Substitution6, 8The 4-methyl group may sterically hinder attack at the C4 position.
Condensation (at Me)4-CH₃The methyl group is acidic and readily undergoes condensation with aldehydes.[5][8]
1-Methylazulene Electrophilic Substitution3The 1-position is blocked. The methyl group activates the ring, directing attack to the 3-position.
Nucleophilic Substitution4, 6, 8Similar to azulene.
Condensation (at Me)1-CH₃Less acidic than the 4-methyl group; condensation is less favorable.
Guaiazulene Electrophilic Substitution3Positions 1 and 4 are substituted. The isopropyl group at C7 and methyl at C1 activate the ring for attack at C3.
(1,4-dimethyl-7-isopropylazulene)Nucleophilic Substitution6, 8Positions are sterically hindered by adjacent alkyl groups.
Condensation (at Me)4-CH₃The 4-methyl group is acidic and reactive, similar to this compound.[7]

Experimental Protocols

Vilsmeier-Haack Formylation of Guaiazulene

This procedure describes the formylation of an electron-rich azulene at the most reactive position of the five-membered ring. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto activated aromatic systems.[9][10]

Materials:

  • Guaiazulene (1,4-dimethyl-7-isopropylazulene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve guaiazulene (1.0 g, 5.04 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.56 mL, 6.05 mmol) dropwise to the stirred solution over 15 minutes. The color of the solution will change.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture carefully onto crushed ice (50 g).

  • Neutralize the mixture by slowly adding saturated aqueous sodium acetate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aldehyde.

Vilsmeier_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Guaiazulene in DMF B Cool to 0°C A->B C Add POCl₃ dropwise B->C D Stir at RT for 2h C->D E Quench with ice D->E F Neutralize with NaOAc E->F G Extract with CH₂Cl₂ F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Conclusion

References

A Comparative Analysis of the Biological Activity of Azulene Derivatives with a Focus on 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various azulene derivatives, with a specific focus on contrasting them with 4-Methylazulene. While extensive research has elucidated the pharmacological properties of azulenes such as guaiazulene and chamazulene, data on the specific biological effects of this compound remains notably scarce in publicly available scientific literature. This document summarizes the existing experimental data for prominent azulene derivatives to offer a valuable resource for researchers in the field of drug discovery and development.

Comparison of Biological Activities of Azulene Derivatives

The following table summarizes the available quantitative data on the biological activities of various azulene derivatives. It is important to note the absence of specific experimental data for this compound in the reviewed literature.

DerivativeBiological ActivityCell Line/ModelIC50/EC50/InhibitionReference
Guaiazulene Anti-proliferativeK562 (Human leukemia)5.14 µM, 5.21 µM[1]
Anti-inflammatoryZebrafish model34.29% inhibition[1][2]
Antiviral (Influenza A)---17.5 µM[1][2]
CytotoxicRat neuronal and N2a neuroblastoma cellsReduction in cell viability at ≥150 μg/mL[3]
CytotoxicA549, PC9, HCC827, H1975, H1299, 16HBE (Lung cancer)135.0, 144.7, 148.9, 109.5, 152.8, 207.0 μM[3]
Chamazulene AntioxidantABTS radical scavenging assayIC50 = 3.7 μg/mL[4]
AntioxidantTotal antioxidant capacity assayIC50 = 6.4 μg/mL[4]
Azulene-containing Chalcones AntifungalCandida parapsilosisMIC = 0.156 - 0.312 mg/mL[5]

Note: The lack of data for this compound prevents a direct quantitative comparison of its biological activity with other azulene derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Cells are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the azulene derivative.

    • After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the MTT to formazan, which produces a purple color.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[6]

Anti-inflammatory Activity Assays
  • In Vivo Zebrafish Model: This model is used to assess the anti-inflammatory effects of compounds.

    • Zebrafish larvae are typically subjected to an inflammatory stimulus, such as tail transection or exposure to lipopolysaccharide (LPS).

    • The larvae are then treated with the test compound (e.g., a guaiazulene-based chalcone).

    • The anti-inflammatory effect is evaluated by observing the reduction in neutrophil migration to the site of injury or inflammation, often visualized using specific staining or transgenic reporter lines. The percentage of inhibition is calculated relative to a control group.[1][2]

Antioxidant Activity Assays
  • ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

    • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The test compound is added to the pre-formed radical solution.

    • The reduction of the ABTS radical by the antioxidant compound leads to a decolorization of the solution.

    • The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm). The scavenging activity is expressed as the percentage of inhibition of the ABTS radical or as an IC50 value.[4]

Signaling Pathways and Experimental Workflows

The biological activities of azulene derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Guaiazulene

Guaiazulene is known to exert its anti-inflammatory effects by modulating key inflammatory pathways.[7] This includes the inhibition of pro-inflammatory cytokine production and the cyclooxygenase-2 (COX-2) enzyme.[8]

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB activates Guaiazulene Guaiazulene Guaiazulene->NFkB inhibits COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of Guaiazulene.

General Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound on cancer cell lines.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Test Compound (e.g., Azulene Derivative) Treatment Compound Treatment (Varying Concentrations) Compound->Treatment CellLines Cancer Cell Lines Seeding Cell Seeding CellLines->Seeding Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation IC50 Calculation Measurement->Calculation Results Results Interpretation Calculation->Results

Caption: Workflow for cytotoxicity assessment.

Conclusion

While a comprehensive body of research highlights the significant biological activities of azulene derivatives like guaiazulene and chamazulene, there is a conspicuous absence of data specifically for this compound. The provided data on other azulenes reveals their potential as anti-inflammatory, antioxidant, and anticancer agents. Further investigation into the pharmacological profile of this compound is warranted to determine its potential therapeutic applications and to enable a direct and meaningful comparison with other members of the azulene family. This would be a valuable contribution to the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to Computational and Experimental Data for 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methylazulene

Basic identifying information for this compound is well-established:

PropertyValue
CAS Number 17647-77-7
Molecular Formula C₁₁H₁₀
Molecular Weight 142.20 g/mol

The synthesis of this compound was notably developed by Hafner and co-workers, and their publications are the primary source for detailed experimental characterization.[1][2][3][4]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the general workflow for comparing experimental and computational spectroscopic data for a substituted azulene like this compound.

G Workflow: Comparing Experimental and Computational Data for Substituted Azulenes cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (1H, 13C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv data_comparison Data Comparison & Analysis exp_nmr->data_comparison exp_ir->data_comparison exp_uv->data_comparison comp_geom Geometry Optimization (DFT) comp_nmr NMR Calculation (GIAO-DFT) comp_geom->comp_nmr comp_ir IR Frequency Calculation (DFT) comp_geom->comp_ir comp_uv UV-Vis Calculation (TD-DFT) comp_geom->comp_uv comp_nmr->data_comparison comp_ir->data_comparison comp_uv->data_comparison conclusion Structural Elucidation & Property Correlation data_comparison->conclusion

References

A Comparative Study of the Photophysical Properties of Azulene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of various azulene derivatives. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic structure and photophysical characteristics, including their unusual S2 fluorescence (a violation of Kasha's rule). These properties make them promising candidates for applications in bioimaging, sensing, and photodynamic therapy.[1] This document summarizes key quantitative data, details experimental methodologies for property characterization, and visualizes relevant biological pathways and experimental workflows.

I. Comparative Photophysical Data

The following table summarizes the key photophysical properties of selected azulene derivatives. These properties are highly dependent on the nature and position of substituents on the azulene core.

Derivativeλabs (S0→S2) (nm)λem (S2→S0) (nm)Fluorescence Quantum Yield (Φf)Excited-State Lifetime (τ) (ns)Solvent
Azulene~340[2]~370-3800.03~1.8Cyclohexane
1-Formylazulene310[3]-<0.002[3]-Ethanol
1,3-Difluoroazulene--0.20[3]10[3]Ethanol
2-Phenylazulene~350[4]----
6-Phenylazulene~370[4]----
2-(N,N-diphenylaniline)-azulene436[5]495[5]---
2,6-bis(N,N-diphenylaniline)-azulene468[5]525[5]---
Azulene Boronate Probe (1)----PBS/MeOH
Oxidized Probe (2)335[6]483[6]0.010[6]-PBS/MeOH

Note: The photophysical properties of azulene derivatives can be significantly influenced by the solvent environment. The data presented here are for the specified solvents.

II. Experimental Protocols

A. Determination of Fluorescence Quantum Yield (Φf)

The relative fluorescence quantum yield is determined using a comparative method, often employing a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region as the azulene derivative under investigation. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common standards.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Spectra Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: The quantum yield is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φf is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and standard, respectively.

  • Graphical Method: For higher accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The ratio of the slopes of the resulting linear fits is used in the calculation, which can minimize errors from individual measurements.[7]

B. Measurement of Excited-State Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the excited-state lifetime of fluorescent molecules.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast and sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the azulene derivative in a suitable solvent.

  • Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the excited-state lifetime(s). The goodness of the fit is typically evaluated by a low chi-squared (χ²) value.[8][9]

III. Visualizations

A. Experimental Workflow: Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of azulene derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_data Data Analysis Synthesis Synthesis of Azulene Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UVVis UV-Vis Absorption Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence TCSPC Time-Correlated Single Photon Counting Purification->TCSPC AbsData Determine λ_abs UVVis->AbsData QuantumYield Quantum Yield Measurement Fluorescence->QuantumYield EmData Determine λ_em Fluorescence->EmData LifetimeData Determine τ TCSPC->LifetimeData QYData Calculate Φ_f QuantumYield->QYData G cluster_pdt Photodynamic Therapy cluster_pathways Cellular Signaling Pathways Azulene Azulene Derivative Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS p38 p38 MAPK ROS->p38 PI3K PI3K ROS->PI3K Inflammation Inflammatory Response p38->Inflammation Inhibition Akt Akt PI3K->Akt Akt->Inflammation Inhibition

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary analytical techniques for the quantification of 4-Methylazulene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a comparative overview of these methods, supported by experimental data and detailed protocols for similar azulene derivatives, which are directly applicable to this compound analysis.

Introduction to this compound and its Quantification

This compound is a bicyclic aromatic hydrocarbon, an isomer of naphthalene, known for its characteristic blue-violet color. As a component of various essential oils, it is of interest for its potential anti-inflammatory and other pharmacological properties. Accurate quantification of this compound is essential for the standardization of herbal products, formulation development, and pharmacokinetic studies. Both GC-MS and HPLC are powerful analytical tools capable of providing the necessary selectivity and sensitivity for this purpose.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters for each method, based on validated methods for the closely related compound guaiazulene and other relevant volatile compounds.[1][2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Lower (pg to low ng range)Higher (ng to µg range)
Limit of Quantification (LOQ) Lower (ng range)Higher (µg/mL range)
Accuracy (% Recovery) 80.23–115.41%98-102%
Precision (%RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%< 2.0%
Sample Preparation Derivatization may be required for complex matrices, otherwise simple dilution.Solid-Phase Extraction (SPE) often necessary for complex matrices.
Analysis Time Typically faster run times per sample (e.g., ~14 min).[3]Can have longer run times depending on the column and mobile phase.
Selectivity High, based on both retention time and mass-to-charge ratio.High, based on retention time and UV-Vis absorption spectrum.
Volatility Requirement Analyte must be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.

Experimental Protocols

Detailed methodologies for the quantification of azulene derivatives using GC-MS and HPLC are provided below. These protocols are based on established methods for guaiazulene and can be adapted for this compound.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in samples where the analyte is sufficiently volatile.

1. Sample Preparation:

  • For simple matrices (e.g., essential oils): Dilute the sample in a suitable organic solvent such as hexane or ethyl acetate.

  • For complex matrices (e.g., creams, biological fluids): Perform a solid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

3. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the analyte in samples by comparing the peak area of the characteristic ion of this compound to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is advantageous for less volatile samples or when derivatization for GC-MS is not desirable.

1. Sample Preparation:

  • For creams and toothpastes: A solid-phase extraction (SPE) sample pre-treatment on a polymeric sorbent (e.g., Strata-X polymer) is recommended.[1][2]

  • Elute the analyte from the SPE cartridge with a suitable solvent like acetonitrile.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or similar, equipped with a Diode Array Detector (DAD).

  • Column: XTerra C8 (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (typically in the visible range due to its color).

3. Quantification:

  • Prepare a calibration curve by injecting standard solutions of this compound at various concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Dilution Dilution (Simple Matrix) Sample->Dilution Extraction Extraction (SPE/LLE) (Complex Matrix) Sample->Extraction Prepared_Sample Prepared Sample Dilution->Prepared_Sample Extraction->Prepared_Sample Injection Injection Prepared_Sample->Injection GC_Separation GC Separation (HP-5MS Column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result (Concentration) Quantification->Result

Caption: Experimental workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Prepared_Sample Prepared Sample Elution->Prepared_Sample Injection Injection Prepared_Sample->Injection HPLC_Separation HPLC Separation (C8 Column) Injection->HPLC_Separation DAD_Detection DAD Detection HPLC_Separation->DAD_Detection Data_Acquisition Data Acquisition DAD_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result (Concentration) Quantification->Result

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound.

  • GC-MS is generally more sensitive and offers higher resolving power for complex volatile mixtures. It is the method of choice when high sensitivity is required and the sample matrix is relatively simple or can be easily cleaned up.

  • HPLC is more versatile for different sample types, especially for less volatile or thermally sensitive compounds. The sample preparation, particularly with SPE, can be more involved but is effective for complex matrices.

The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including the nature of the sample, the concentration of this compound, and the available instrumentation. For unambiguous identification and reliable determination in complex matrices like healthcare products, both techniques have been shown to provide concordant results.[1][2]

References

Efficacy of 4-Methylazulene-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-methylazulene-based materials, focusing on their anti-inflammatory and antioxidant properties. Due to the limited availability of data specifically on this compound, this guide draws upon research on closely related and well-studied azulene derivatives, namely chamazulene and guaiazulene, to provide a comprehensive overview. The comparison includes data on their performance against other alternatives and is supported by experimental data and detailed methodologies.

Executive Summary

Azulene derivatives, including this compound, are a class of bicyclic aromatic hydrocarbons that have garnered significant interest for their potent biological activities. Notably, chamazulene and guaiazulene have demonstrated significant anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). As antioxidant agents, they exhibit potent radical scavenging activity. While direct comparative efficacy data for this compound remains scarce, the performance of its structural analogs suggests a promising potential for its application in the development of novel therapeutic agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant efficacy of azulene derivatives compared to standard reference compounds.

Table 1: Anti-Inflammatory Activity of Azulene Derivatives and Standard Drugs

Compound/DrugAssayTarget/ModelEfficacyReference
Guaiazulene-based Chalcone In vivoZebrafish model of inflammation~34% inhibition of inflammatory response[1]
Indomethacin In vivoZebrafish model of inflammation~27% inhibition of inflammatory response[1]
1-Thia- and 2-Thiaazulene Derivatives In vitroLPS-activated human peripheral blood mononuclear cellsIC₅₀ in the range of 1–3 µM for TNF-α inhibition[2]
Chamazulene In vitroNeutrophilic granulocytesIC₅₀ of 15 µM for Leukotriene B4 formation inhibition[3]

Table 2: Antioxidant Activity of Chamazulene and Standard Antioxidants

CompoundAssayIC₅₀ (µg/mL)Reference
Chamazulene ABTS radical scavenging3.7[4]
α-Tocopherol ABTS radical scavenging11.5[4]
BHT (Butylated hydroxytoluene) ABTS radical scavenging6.2[4]
Chamazulene DPPH radical scavengingInactive[4]
Ascorbic acid Total antioxidant capacity12.8[4]
α-Tocopherol Total antioxidant capacity20.5[4]
BHT (Butylated hydroxytoluene) Total antioxidant capacity30.8[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-Inflammatory Activity Assays

1. Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivative) for 1 hour.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 24 hours).

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group. The IC₅₀ value (concentration causing 50% inhibition) is determined from the dose-response curve.

2. Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

  • Enzyme and Substrate: Purified recombinant human COX-2 enzyme and its substrate, arachidonic acid, are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., Tris-HCl), hematin, and the COX-2 enzyme.

  • Inhibition: The test compound at various concentrations is pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using a specific detection method, such as an ELISA or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Antioxidant Activity Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use. The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound solution at different concentrations is added to the ABTS radical solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the ABTS radical solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined from the dose-response curve.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: The test compound at various concentrations is mixed with the DPPH solution.

  • Measurement: The decrease in absorbance at 517 nm is monitored until the reaction reaches a plateau.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined similarly to the ABTS assay.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound-based materials.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 Pathway TLR4->COX2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Prostaglandins Prostaglandins COX2->Prostaglandins produces Azulene Azulene Derivatives Azulene->NFkB inhibits Azulene->COX2 inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by azulene derivatives.

Antioxidant_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Radical Prepare Stable Radical (ABTS or DPPH) Mix Mix Radical and Test Compound Radical->Mix Test_Compound Prepare Test Compound Solutions (e.g., this compound derivative) Test_Compound->Mix Spectro Measure Absorbance Change (Spectrophotometer) Mix->Spectro Calc Calculate % Inhibition and IC50 Value Spectro->Calc

Caption: General workflow for in vitro antioxidant activity assays.

Conclusion

While direct and extensive data on this compound is still emerging, the available evidence from its close derivatives, chamazulene and guaiazulene, strongly supports the potential of this class of compounds as effective anti-inflammatory and antioxidant agents. The quantitative data presented, although not exhaustive, provides a solid foundation for comparing their efficacy against established drugs and antioxidants. The detailed experimental protocols and workflow diagrams offered in this guide are intended to facilitate further research and development in this promising area. Future studies should focus on elucidating the specific activities of this compound and conducting direct comparative analyses with a broader range of existing therapeutic agents to fully realize its clinical potential.

References

Safety Operating Guide

Proper Disposal of 4-Methylazulene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 4-Methylazulene in a laboratory setting.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This compound, an aromatic hydrocarbon, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. Based on data for related azulene compounds, this compound should be handled with caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedures

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. Specifically, keep it separate from halogenated solvents.[1]

2. Waste Accumulation:

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in the designated hazardous waste container.

  • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tight-fitting lid.[2] Do not use metal containers.[2]

  • Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity.

3. Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protection: Before cleaning, don the appropriate PPE as listed above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container. For solid spills, carefully sweep to avoid creating dust.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide a complete and accurate description of the waste, including its composition and any known hazards.

  • Follow all institutional and regulatory requirements for waste pickup, including proper labeling and containerization.

Quantitative Data Summary

Property[3]Value
GHS Hazard Statement (for 6-methylazulene) H302: Harmful if swallowed
H319: Causes serious eye irritation
H412: Harmful to aquatic life with long lasting effects

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Spill Scenario cluster_3 Final Disposal start Unused this compound or Contaminated Material collect Collect in a labeled, compatible, and sealed hazardous waste container start->collect segregate Segregate from incompatible waste streams collect->segregate contact_ehs Contact EHS or Licensed Hazardous Waste Vendor segregate->contact_ehs spill Spill Occurs cleanup Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Wear PPE - Contain & Absorb - Collect Waste spill->cleanup cleanup->collect pickup Arrange for Waste Pickup contact_ehs->pickup end_point Proper Disposal via Licensed Facility pickup->end_point

Figure 1. Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. The recommended and safest procedure is to manage it as hazardous waste for professional disposal. Any attempt at chemical treatment should only be undertaken by highly trained professionals with a thorough understanding of the potential reaction hazards and byproducts, and in accordance with all applicable regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 4-Methylazulene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and operational guidance for the handling and disposal of 4-Methylazulene. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification

While specific toxicological data for this compound is limited, data from structurally similar compounds, such as azulene and its derivatives, indicate potential hazards. It is prudent to handle this compound with care, assuming it may present the following risks:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause irritation upon contact with skin or eyes.[2][3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

All handling should be conducted in a well-ventilated area, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical and must be based on a risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Viton recommended).Prevents skin contact. Gloves must be inspected before use and disposed of after handling or upon contamination.[1]
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A face shield should be worn over goggles for large quantities or high-risk operations.[4][5]Protects eyes and face from splashes and airborne particles.
Skin & Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[4][6]Protects skin from accidental contact and contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area or chemical fume hood. If handling large quantities, creating aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][7]Prevents inhalation of vapors or aerosols.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_action Action start Start: Plan to handle This compound task_scale Small scale (<1g) in a certified fume hood? start->task_scale splash_risk Is there a significant splash or aerosol risk? task_scale->splash_risk Yes ppe_respiratory Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges task_scale->ppe_respiratory No ppe_basic Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat splash_risk->ppe_basic No ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield (over goggles) - Consider double gloving splash_risk->ppe_enhanced Yes proceed Proceed with work ppe_basic->proceed ppe_enhanced->proceed ppe_respiratory->splash_risk

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for safety.

I. Pre-Operational Checks

  • Verify Ventilation: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers.

  • Inspect PPE: Check all PPE for damage (e.g., cracks, holes) before donning.

  • Don PPE: Put on PPE in the correct order: lab coat, then safety glasses/goggles, and finally gloves.

II. Chemical Handling

  • Work Within Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Avoid Contamination: Use spatulas or other appropriate tools to handle the solid compound. Avoid creating dust.

  • Containment: Keep containers of this compound closed when not in use.

  • Immediate Cleanup: In case of a small spill within the fume hood, absorb it with a compatible absorbent material and treat it as hazardous waste.

III. Post-Handling Procedure

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first using a proper technique, followed by the lab coat. Wash hands thoroughly with soap and water.[1]

Disposal Plan

Improper disposal poses a significant environmental risk.[1]

  • Contaminated PPE:

    • Gloves: Dispose of contaminated gloves immediately in a designated hazardous waste container. Do not reuse disposable gloves.[2]

    • Lab Coats: If grossly contaminated, the lab coat must be professionally decontaminated or disposed of as hazardous waste.

  • Chemical Waste:

    • Solid Waste: All unused this compound and materials contaminated with it (e.g., paper towels, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container.

    • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8][9]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Disclaimer: The information provided is based on safety data for structurally similar compounds and general laboratory safety practices. As no specific experimental studies on PPE for this compound were identified, users should always consult their institution's EHS department and the most current Safety Data Sheet (SDS) for the specific product being used.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.